Isometamidium Chloride
Description
Samorin & Veridium are tradenames
Properties
IUPAC Name |
3-[2-(3-amino-5-ethyl-6-phenylphenanthridin-5-ium-8-yl)iminohydrazinyl]benzenecarboximidamide;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N7.ClH/c1-2-35-26-16-20(29)11-13-24(26)23-14-12-22(17-25(23)27(35)18-7-4-3-5-8-18)33-34-32-21-10-6-9-19(15-21)28(30)31;/h3-17,29H,2H2,1H3,(H4,30,31,32,33);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZJTSGALAVCLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=NNC5=CC=CC(=C5)C(=N)N)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20438-03-3 (Parent) | |
| Record name | Isometamidium chloride [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034301558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10955855 | |
| Record name | 3-Amino-8-[3-(3-carbamimidoylphenyl)triaz-2-en-1-yl]-5-ethyl-6-phenylphenanthridin-5-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10955855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34301-55-8 | |
| Record name | Isometamidium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34301-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isometamidium chloride [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034301558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-8-[3-(3-carbamimidoylphenyl)triaz-2-en-1-yl]-5-ethyl-6-phenylphenanthridin-5-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10955855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isometamidium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOMETAMIDIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NH28I651F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Isometamidium Chloride in Cattle: A Deep Dive into Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Isometamidium chloride stands as a critical chemotherapeutic and chemoprophylactic agent in the fight against animal trypanosomiasis, a significant disease affecting cattle in many parts of the world. Its efficacy is intrinsically linked to its pharmacokinetic profile, which dictates the concentration and persistence of the drug at the site of action. This technical guide provides an in-depth analysis of the pharmacokinetics and bioavailability of this compound in cattle, compiling key data and experimental methodologies to support further research and development in this field.
Pharmacokinetic Profile
The pharmacokinetic behavior of this compound in cattle is characterized by its rapid initial absorption following intramuscular administration, extensive tissue distribution, and a remarkably long elimination half-life. These properties are fundamental to its prolonged prophylactic effect.
Absorption
Following intramuscular (IM) injection, isometamidium is rapidly absorbed into the systemic circulation, with peak plasma concentrations (Cmax) observed as early as 36 minutes post-administration in some studies.[1] However, the absorption process is complex and appears to be multiphasic, with both fast and slow components.[1] A significant portion of the administered dose remains at the injection site, forming a depot from which the drug is slowly released over an extended period.[1][2] This depot effect is crucial for the drug's prophylactic activity. After intravenous (IV) administration, the drug is immediately available in the central compartment.
Distribution
Isometamidium exhibits a very large apparent volume of distribution at steady-state (mean = 24.5 L/kg), indicating extensive distribution into tissues.[1] High concentrations of the drug are found in the liver and kidneys, which act as secondary depots.[2][3] The injection site itself maintains the highest concentration of the drug for a prolonged period.[2][4][5] This extensive tissue binding contributes to the long persistence of isometamidium in the body.
Metabolism
The metabolism of isometamidium in cattle has not been extensively studied. However, available evidence suggests that it is not significantly metabolized, with the parent compound being the primary active substance.[3]
Excretion
The elimination of isometamidium is a slow process, reflected in its long terminal elimination half-life. Following intramuscular administration, the mean terminal elimination half-life has been reported to be around 286 hours, and in some cases as long as 463 hours.[1][6] The primary route of excretion is believed to be through the feces.
Bioavailability
The absolute bioavailability of this compound after intramuscular administration in cattle is approximately 65.7%.[1] This indicates that a substantial portion of the administered dose reaches the systemic circulation. The incomplete bioavailability is likely due to the strong binding of the drug at the injection site, forming the aforementioned depot.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of this compound in cattle from various studies.
Table 1: Pharmacokinetic Parameters of this compound in Cattle
| Parameter | Intramuscular (IM) Administration | Intravenous (IV) Administration | Reference |
| Dose | 0.5 mg/kg | 1.0 mg/kg | 0.25 mg/kg |
| Cmax (ng/mL) | 20 | 111 (range: 37-197) | 5280 |
| Tmax (hours) | < 2 | 0.6 (range: 0.33-1) | 0.08 |
| AUC (µg·h/mL) | - | - | 3.30 |
| Half-life (t½) (hours) | - | 286 (range: 215-463) | 2.01 |
| Bioavailability (%) | 65.7 | - | - |
| Volume of Distribution (Vd) (L/kg) | - | - | 0.5 |
Table 2: Tissue Residues of this compound in Cattle after Intramuscular Administration
| Tissue | Time Post-Administration | Concentration (µg/g) | Reference |
| Injection Site | 72 hours | 73.5 | [4][5] |
| 7 days | 1.27 | [5] | |
| 14 days | 0.32 | [5] | |
| 21 days | 0.21 | [5] | |
| Liver | 72 hours | 7.1 | [3] |
| 90 days | 1.08 | [5] | |
| Kidney | 72 hours | 5.8 | [3] |
| 90 days | 0.44 | [5] | |
| Spleen | 90 days | 0.15 | [5] |
Experimental Protocols
The following section outlines a typical experimental design for investigating the pharmacokinetics of this compound in cattle.
Animals and Housing
-
Species: Healthy adult cattle (e.g., Boran or Friesian) of a specified sex and weight range.
-
Number: A sufficient number of animals to ensure statistical power (e.g., N=4-6 per group).
-
Acclimatization: Animals should be acclimatized to the experimental conditions for a period of at least two weeks prior to the study.
-
Health: All animals should be confirmed to be free of trypanosomes and other parasites.
Drug Administration
-
Formulation: this compound is typically prepared as a 1% or 2% (w/v) aqueous solution for injection.[3][4]
-
Routes of Administration:
-
Dose Calculation: The exact dose for each animal should be calculated based on its individual body weight.
Sample Collection
-
Blood Sampling:
-
Blood samples (e.g., 5-10 mL) are collected into heparinized tubes from the jugular vein at predetermined time points.
-
Sampling times should be frequent during the initial absorption and distribution phases (e.g., 0, 5, 15, 30 minutes; 1, 2, 4, 8, 12, 24 hours) and less frequent during the elimination phase (e.g., daily for several days, then weekly).[1][8]
-
Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.
-
-
Tissue Sampling:
-
For tissue residue studies, animals are euthanized at various time points after drug administration.
-
Samples of liver, kidney, muscle, fat, and the injection site are collected and stored frozen.
-
Analytical Methodology
Quantification of isometamidium in plasma and tissue samples is crucial for pharmacokinetic analysis. Several analytical methods have been developed for this purpose.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A highly sensitive method for the detection of isometamidium in plasma.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC methods, often with fluorescence detection, have been developed for the determination of isometamidium in serum and tissues.[3][9] Sample preparation typically involves solid-phase extraction.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly specific and sensitive method for the determination of isometamidium residues in various animal-derived foods, including tissues and milk.[10]
Visualizations
The following diagrams illustrate the experimental workflow for a pharmacokinetic study and the physiological disposition of this compound in cattle.
Caption: Experimental workflow for a pharmacokinetic study of this compound in cattle.
Caption: Logical pathway of this compound disposition in cattle.
References
- 1. Pharmacokinetics of the chemoprophylactic and chemotherapeutic trypanocidal drug this compound (Samorin) in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and histopathological investigations of isometamidium in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. fao.org [fao.org]
- 5. 674. Isometamidium (WHO Food Additives Series 25) [inchem.org]
- 6. researchgate.net [researchgate.net]
- 7. academicjournals.org [academicjournals.org]
- 8. Pharmacokinetics and efficacy of this compound against Trypanosoma vivax in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of the trypanocidal drugs homidium, isometamidium and quinapyramine in bovine serum or plasma using HPLC. | Semantic Scholar [semanticscholar.org]
- 10. Determination of isometamidium residues in animal-derived foods by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Isometamidium Chloride: A Technical Guide to its Spectrum of Activity Against Trypanosoma Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isometamidium Chloride (ISM) has been a cornerstone in the control of Animal African Trypanosomiasis (AAT) for decades, utilized for both therapeutic and prophylactic treatment in livestock. This technical guide provides a comprehensive overview of the spectrum of activity of this compound against various Trypanosoma species of veterinary importance. It consolidates quantitative data on its efficacy, details the experimental protocols used for its evaluation, and visually represents key experimental workflows and its proposed mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in trypanocidal drug discovery and development.
Introduction
Animal African Trypanosomiasis, a debilitating disease caused by several species of the protozoan parasite Trypanosoma, poses a significant threat to livestock health and productivity in vast regions of Africa, Asia, and South America.[1][2] The economic impact of AAT is substantial, hindering agricultural development and food security. For over half a century, chemotherapy has been the primary method of controlling AAT, with this compound, a phenanthridine compound, being one of the most widely used trypanocides.[3][4] It is marketed under various trade names, including Samorin® and Veridium®.[3]
The effectiveness of ISM varies between different Trypanosoma species and even between strains of the same species. Furthermore, the emergence of drug-resistant strains presents a significant challenge to its continued use.[1][5][6] A thorough understanding of its spectrum of activity, mechanisms of action and resistance, and the methodologies to assess these is crucial for the strategic use of existing drugs and the development of new therapeutic agents.
Spectrum of Activity: Quantitative Analysis
The in vitro and in vivo efficacy of this compound has been evaluated against a range of Trypanosoma species. The following tables summarize the key quantitative data from various studies.
Table 1: In Vitro Activity of this compound Against Trypanosoma Species
| Trypanosoma Species | Strain/Isolate | IC50 (ng/mL) | IC50 (nM) | Comments | Reference |
| T. congolense | IL3000 | ~1.5 | ~3.0 | Purified ISM | [7] |
| T. brucei brucei | Antat 1.1 | ~0.8 | ~1.6 | Purified ISM | [7] |
| T. vivax | IL 1392 (sensitive) | <1 | <2.0 | Growth inhibition observed at 1 ng/mL | [8] |
| T. vivax | CP 2171 (resistant) | >1 | >2.0 | Continued growth at 1 ng/mL | [8] |
Note: IC50 values were converted from ng/mL to nM for purified Isometamidium (Molar Mass ≈ 531.5 g/mol ) where applicable for comparative purposes.
Table 2: In Vivo Efficacy of this compound Against Trypanosoma Infections
| Host Animal | Trypanosoma Species | Strain/Isolate | Drug Dosage | Route of Administration | Outcome | Reference |
| Cattle | T. congolense | IL 3270 (resistant) | 1.0 mg/kg | Intramuscular | Relapse in 12-21 days | [9] |
| Cattle | T. congolense | IL 1180 (sensitive) | 0.25 mg/kg | Intravenous | Curative | [9] |
| Cattle | T. congolense | - | 0.5 mg/kg | Intramuscular | Prophylactic protection | [10] |
| Cattle | T. evansi | - | 0.5 mg/kg | Intramuscular | Effective parasite clearance by day 3 | [11][12] |
| Mice | T. congolense | MSOROM7 (sensitive) | 1.0 mg/kg | - | Curative | [6][13] |
| Mice | T. congolense | MSOROM7 (induced resistant) | 1.0 mg/kg | - | Resistant | [6][13] |
| Sheep/Cattle | T. vivax | - | Not specified | - | Protection for 118-195 days | [14] |
| Buffalo Calves | T. evansi | - | 0.5 mg/kg | Intravenous | Effective treatment | [15] |
Experimental Protocols
This section details the methodologies employed in key studies to determine the efficacy and resistance profiles of this compound.
In Vitro Drug Sensitivity Assay
A common method to determine the 50% inhibitory concentration (IC50) of trypanocidal compounds is the in vitro drug sensitivity assay.
Protocol:
-
Parasite Culture: Trypanosoma bloodstream forms are cultured in a suitable medium (e.g., MEM with 20% horse serum) in 96-well microtiter plates.
-
Drug Preparation: A stock solution of this compound is prepared and serially diluted to obtain a range of concentrations.
-
Incubation: The parasite cultures are incubated with the different drug concentrations for a defined period, typically 48 to 72 hours.
-
Viability Assessment: Parasite viability is assessed using a resazurin-based fluorescence assay (e.g., Alamar Blue). Resazurin is reduced to the fluorescent resorufin by viable cells.
-
Data Analysis: Fluorescence is measured, and the IC50 value is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.[3][7]
In Vivo Induction of this compound Resistance in a Murine Model
This protocol describes the experimental procedure for inducing resistance to this compound in T. congolense using a mouse model.[6][13]
Protocol:
-
Initial Infection: Immunosuppressed mice (e.g., treated with cyclophosphamide) are infected with a drug-sensitive strain of T. congolense.
-
Initial Treatment: Once parasitemia is established, mice are treated with a sub-curative dose of this compound (e.g., 0.001 mg/kg).
-
Relapse and Dose Escalation: Parasitemia is monitored. Upon relapse, the mice are treated with a progressively increasing dose of the drug.
-
Passage to Naive Mice: Parasites from relapsed mice are collected and used to infect a new group of naive, immunosuppressed mice.
-
Repetitive Cycles: This cycle of infection, treatment with escalating doses, and passage is repeated until the parasites can withstand the standard therapeutic dose (e.g., 1 mg/kg).
-
Confirmation of Resistance: The resistance of the parasite line is confirmed by challenging infected mice with the full therapeutic dose and observing for relapse.[6][13]
Mechanism of Action and Resistance
The precise mechanism of action of this compound is not fully elucidated, but it is widely accepted that its primary target is the kinetoplast DNA (kDNA) within the parasite's mitochondrion.[6]
Proposed Mechanism of Action:
-
Uptake: ISM is taken up by the trypanosome, a process that may be mediated by specific transporters.
-
Accumulation: The drug accumulates in the cytoplasm and, more significantly, within the mitochondrion.[6]
-
kDNA Binding: ISM intercalates with the kDNA, which consists of a network of catenated minicircles and maxicircles.
-
Inhibition of Replication: This binding is thought to inhibit the replication and segregation of the kDNA, leading to a dysregulation of mitochondrial function.
-
Cell Death: The disruption of mitochondrial processes ultimately results in the death of the parasite.
Mechanisms of Resistance:
Resistance to this compound is a growing concern. The primary mechanism of resistance appears to be a reduction in drug accumulation within the parasite.[5] This can be achieved through:
-
Decreased Drug Uptake: Alterations in transporter proteins on the parasite's surface may reduce the influx of ISM.
-
Increased Drug Efflux: Overexpression of efflux pumps could actively remove the drug from the parasite.
Genomic analyses of resistant T. congolense strains have identified changes in genes encoding for transporters and transmembrane proteins, supporting the role of altered drug transport in resistance.[5]
References
- 1. This compound and homidium chloride fail to cure mice infected with Ethiopian Trypanosoma evansi type A and B | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. frontiersin.org [frontiersin.org]
- 3. The susceptibility of Trypanosoma congolense and Trypanosoma brucei to this compound and its synthetic impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genomic analysis of this compound resistance in Trypanosoma congolense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genomic analysis of this compound resistance in Trypanosoma congolense - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effect of this compound on insect forms of drug-sensitive and drug-resistant stocks of Trypanosoma vivax: studies in vitro and in tsetse flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic and prophylactic activity of this compound against a tsetse-transmitted drug-resistant clone of Trypanosoma congolense in Boran cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic activity of this compound in Boran cattle against a tsetse-transmitted clone of Trypanosoma congolense with a low level of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. entomoljournal.com [entomoljournal.com]
- 12. researchgate.net [researchgate.net]
- 13. research.itg.be [research.itg.be]
- 14. Effect of isometamidium on infections by Trypanosoma vivax and T. evansi in experimentally-infected animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
An In-Depth Technical Guide to the Molecular Targets of Isometamidium Chloride in Trypanosoma congolense
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isometamidium Chloride (ISM) remains a cornerstone in the control of Animal African Trypanosomiasis (AAT), particularly infections caused by Trypanosoma congolense. Its efficacy, however, is increasingly threatened by the emergence of drug-resistant parasite strains. A thorough understanding of its molecular mechanisms of action and the targets involved is paramount for the development of strategies to overcome resistance and for the design of novel trypanocidal agents. This technical guide provides a comprehensive overview of the known molecular targets of ISM in T. congolense, detailing the experimental evidence and methodologies used to elucidate these interactions. The primary target of ISM is the kinetoplast DNA (kDNA), where it is believed to inhibit topoisomerase II, leading to a cascade of events culminating in parasite death. Drug accumulation within the parasite, a critical determinant of its efficacy, is mediated by specific transporters and influenced by the mitochondrial membrane potential. Resistance to ISM is primarily associated with reduced intracellular drug concentrations, arising from alterations in these transport mechanisms. This guide presents quantitative data on ISM activity, detailed experimental protocols, and visual representations of the key pathways and workflows to serve as a valuable resource for researchers in the field.
Primary Molecular Target: Kinetoplast DNA (kDNA) and Associated Enzymes
The principal molecular target of this compound in Trypanosoma congolense is the kinetoplast DNA (kDNA), a unique and complex network of interlocked circular DNA molecules housed within the parasite's single large mitochondrion.
ISM, a phenanthridine cationic compound, exerts its trypanocidal activity by accumulating within the mitochondrion and binding to the kDNA. This interaction is thought to selectively inhibit the activity of kDNA topoisomerase II, an essential enzyme responsible for the replication and segregation of the kDNA network.[1] The inhibition of topoisomerase II leads to the disorganization and eventual degradation of the kDNA, a process that is catastrophic for the parasite and ultimately results in cell death.[1]
The affinity of ISM for DNA, particularly A-T rich regions, is a key feature of its mechanism.[1][2] This binding disrupts the normal functioning of the kDNA, leading to the observed trypanocidal effects.
Drug Uptake and Accumulation: A Critical Determinant of Efficacy
The efficacy of ISM is critically dependent on its accumulation to therapeutic concentrations within the parasite, specifically within the mitochondrion. This process is mediated by a combination of membrane transporters and the parasite's physiological state, particularly its mitochondrial membrane potential.
Membrane Transporters
The entry of ISM into T. congolense is not a passive process but is facilitated by a saturable, high-affinity membrane transport system.[3] Evidence suggests the involvement of several types of transporters, with alterations in their function being a primary mechanism of drug resistance.
Genomic analyses of ISM-resistant T. congolense strains have revealed shifts in the genetic makeup of genes encoding various transporters and transmembrane proteins.[2][4] Notably, ATP-binding cassette (ABC) transporters have been implicated in ISM resistance, potentially by actively effluxing the drug from the parasite.[2]
The Role of Mitochondrial Membrane Potential (ΔΨm)
The accumulation of the cationic ISM molecule within the mitochondrion is driven by the negative mitochondrial membrane potential (ΔΨm). A higher ΔΨm facilitates greater drug accumulation.[2] Studies have shown a direct correlation between a reduced ΔΨm and decreased ISM accumulation in resistant T. congolense strains.[2][5] This suggests that modulation of the mitochondrial membrane potential is a key factor in both the drug's mechanism of action and the parasite's ability to develop resistance.
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data on the activity of this compound against Trypanosoma congolense.
Table 1: In Vitro Efficacy of this compound and its Isomers against T. congolense
| Compound | IC50 (nM) |
| This compound (Purified) | 2.5 ± 0.5 |
| Veridium® (Commercial ISM) | 2.8 ± 0.6 |
| Samorin® (Commercial ISM) | 3.1 ± 0.7 |
| Red Isomer | 12.5 ± 2.5 |
| Blue Isomer | 25.0 ± 5.0 |
| Disubstituted Compound | 50.0 ± 10.0 |
Data from in vitro drug sensitivity assays performed on bloodstream forms of T. congolense.
Table 2: Kinetic Parameters of this compound Uptake in T. congolense
| Parameter | Value |
| Km | 0.35 - 0.87 µM |
| Vmax (sensitive strains) | Up to 216 pmol/min per 10⁸ cells |
| Vmax (resistant strains) | As low as 1 pmol/min per 10⁸ cells |
These values demonstrate a significant reduction in the maximal uptake rate (Vmax) in resistant strains, while the affinity of the transporter for the drug (Km) remains largely unchanged.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the molecular targets of this compound in T. congolense.
In Vitro Drug Sensitivity Assay
This protocol is used to determine the 50% inhibitory concentration (IC50) of ISM against T. congolense.
Materials:
-
T. congolense bloodstream forms
-
Complete HMI-9 medium
-
This compound stock solution
-
96-well microtiter plates
-
Resazurin-based viability reagent (e.g., AlamarBlue)
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Prepare a serial dilution of this compound in complete HMI-9 medium in a 96-well plate.
-
Add T. congolense bloodstream forms to each well at a final concentration of 2 x 10⁴ cells/mL.
-
Include wells with parasites only (positive control) and medium only (negative control).
-
Incubate the plate at 37°C in a 5% CO₂ atmosphere for 48 hours.
-
Add the resazurin-based viability reagent to each well and incubate for an additional 24 hours.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the IC50 value by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a dose-response curve.
This compound Accumulation Assay using Fluorescence Microscopy
This method visualizes the accumulation of ISM within the trypanosome, leveraging the drug's intrinsic fluorescence.
Materials:
-
T. congolense bloodstream forms
-
Phosphate-buffered saline (PBS)
-
This compound
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., Texas Red or Rhodamine)
Procedure:
-
Wash T. congolense bloodstream forms in PBS and resuspend to a concentration of 1 x 10⁷ cells/mL.
-
Add this compound to a final concentration of 1 µM.
-
Incubate the cell suspension at 37°C for 30-60 minutes.
-
Take an aliquot of the cell suspension, place it on a microscope slide, and cover with a coverslip.
-
Observe the cells under a fluorescence microscope. The kinetoplast should exhibit bright fluorescence, indicating the accumulation of ISM.
Radiolabeled this compound Uptake Assay
This quantitative method measures the rate of ISM uptake by the parasite.
Materials:
-
[³H]-Isometamidium Chloride
-
T. congolense bloodstream forms
-
Uptake buffer (e.g., HMI-9 medium without serum)
-
Silicone oil mix (e.g., a mixture of AR200 and AR20 silicone oils)
-
Microcentrifuge tubes
-
Scintillation fluid and counter
Procedure:
-
Wash T. congolense bloodstream forms in uptake buffer and resuspend to a concentration of 1 x 10⁸ cells/mL.
-
Prepare microcentrifuge tubes with a layer of silicone oil mix over a layer of 10% trichloroacetic acid (TCA).
-
Initiate the uptake by adding [³H]-Isometamidium Chloride to the cell suspension.
-
At various time points, take aliquots of the cell suspension and layer them on top of the silicone oil in the prepared tubes.
-
Centrifuge immediately at high speed to pellet the cells through the oil into the TCA layer, separating them from the extracellular medium.
-
Freeze the tubes and cut them to separate the pellet from the supernatant.
-
Lyse the cell pellet and measure the radioactivity using a scintillation counter.
-
Calculate the rate of uptake based on the radioactivity measured at each time point.
Visualizing Molecular Interactions and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows described in this guide.
Caption: Mechanism of action of this compound in T. congolense.
Caption: Mechanisms of this compound resistance in T. congolense.
Caption: Experimental workflow for studying ISM's molecular targets.
Conclusion and Future Directions
The molecular landscape of this compound's interaction with Trypanosoma congolense is multifaceted, with the kinetoplast DNA standing out as the primary target. The intricate processes of drug uptake and accumulation, governed by membrane transporters and the mitochondrial membrane potential, are critical for its trypanocidal activity and are central to the development of resistance. The experimental protocols and data presented in this guide offer a solid foundation for researchers investigating these mechanisms.
Future research should focus on the precise identification and characterization of the specific transporters involved in ISM uptake and efflux. A deeper understanding of the regulation of the mitochondrial membrane potential and its impact on drug accumulation could also unveil novel strategies to circumvent resistance. Furthermore, high-resolution structural studies of ISM bound to its kDNA target could inform the rational design of new trypanocides with improved efficacy and a reduced propensity for resistance development. This continued exploration is essential to ensure the long-term viability of chemotherapy in the control of Animal African Trypanosomiasis.
References
- 1. Genomic analysis of this compound resistance in Trypanosoma congolense - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.itg.be [research.itg.be]
- 3. The accumulation and compartmentalization of this compound in Trypanosoma congolense, monitored by its intrinsic fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genomic analysis of this compound resistance in Trypanosoma congolense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of mitochondrial electrical potential: A candidate mechanism for drug resistance in African trypanosomes [ilri.org]
Methodological & Application
Application Notes and Protocols for Isometamidium Chloride In Vitro Susceptibility Assay for Trypanosoma vivax
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for conducting in vitro susceptibility assays of Trypanosoma vivax to the trypanocidal drug, Isometamidium Chloride. This information is critical for monitoring drug resistance, screening new compounds, and understanding the mechanisms of action of trypanocidal agents.
Introduction
Trypanosoma vivax is a significant pathogen affecting livestock, particularly cattle, causing the disease Nagana.[1] Control of this disease relies heavily on chemotherapy, with this compound being a commonly used drug for both therapeutic and prophylactic purposes.[2] However, the emergence of drug-resistant strains necessitates robust in vitro methods to assess the susceptibility of T. vivax isolates. In vitro assays offer a controlled and reproducible environment to determine the efficacy of trypanocidal compounds, providing valuable data that can correlate with in vivo outcomes.[1] These assays are essential tools for drug discovery programs and for epidemiological surveillance of drug resistance in the field.
Key Principles of the Assay
The in vitro susceptibility assay for T. vivax against this compound is based on the principle of exposing a cultured population of the parasite to varying concentrations of the drug. The viability and growth of the trypanosomes are monitored over a specific incubation period. The concentration of the drug that inhibits a certain percentage of parasite growth (e.g., 50% inhibitory concentration or IC50) or the minimum concentration that kills the entire population is then determined. Several methods can be employed to assess parasite viability, including direct microscopic observation, metabolic assays (such as the Alamar Blue assay), or nucleic acid incorporation assays.[3][4]
Data Presentation
Table 1: In Vitro Susceptibility of Trypanosoma vivax Stocks to this compound
| T. vivax Stock | Drug Susceptibility Status | This compound Concentration (ng/mL) causing growth inhibition/death | Reference |
| IL 3268 | Sensitive | Died at 0.1 ng/mL | [1] |
| KETRI 2501 | Sensitive | Died at 0.1 ng/mL | [1] |
| CP 2171 | Resistant | Survived and propagated at 1 ng/mL | [1][5] |
| CP 2331 | Resistant | Survived and propagated at 1 ng/mL; did not survive beyond day 5 at 10 ng/mL | [1][5] |
| IL 1392 | Sensitive | Died after 10 days at 1 ng/mL and after 6 days at 10 ng/mL | [5] |
| IL 3185 (clone) | Sensitive | Died after 10 days at 1 ng/mL and after 6 days at 10 ng/mL | [5] |
Experimental Protocols
Protocol 1: In Vitro Culture of Trypanosoma vivax Bloodstream Forms
This protocol is adapted from methodologies that have been successfully used to culture bloodstream forms of T. vivax.[1][6]
Materials:
-
Modified Eagle's Minimum Essential Medium (MEM)
-
Heat-inactivated (56°C for 30 min) caprine serum
-
MEM non-essential amino acids
-
L-glutamine
-
Sodium pyruvate
-
Penicillin-Streptomycin solution
-
T. vivax infected blood or cryopreserved stabilates
-
96-well culture plates
-
Incubator (34-37°C, 5% CO2)
Procedure:
-
Prepare the complete culture medium: Supplement MEM with 20% (v/v) heat-inactivated caprine serum, 1% (v/v) MEM non-essential amino acids, 2 mM L-glutamine, 1 mM sodium pyruvate, 100 IU/mL penicillin, and 100 µg/mL streptomycin.
-
Initiate the culture: Isolate T. vivax from infected animal blood or thaw a cryopreserved stabilate.
-
Seed the parasites: Adjust the parasite concentration and seed them into 96-well plates containing the complete culture medium.
-
Incubation: Incubate the plates at 34-37°C in a humidified atmosphere with 5% CO2.
-
Monitoring and Maintenance: Monitor the parasite growth daily using an inverted microscope. Sub-culture the parasites as needed to maintain a healthy, growing population.
Protocol 2: this compound Susceptibility Assay (Long-Term Viability)
This protocol is based on the long-term viability assay to distinguish between sensitive and resistant strains.[1][7]
Materials:
-
Established in vitro culture of T. vivax bloodstream forms
-
This compound stock solution
-
Complete culture medium
-
96-well culture plates
-
Incubator (34-37°C, 5% CO2)
-
Inverted microscope
Procedure:
-
Prepare Drug Dilutions: Prepare a stock solution of this compound and perform serial dilutions in the complete culture medium to achieve final concentrations ranging from 0.1 ng/mL to 100 ng/mL (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 ng/mL).[1]
-
Assay Setup:
-
Seed the 96-well plates with established T. vivax cultures.
-
Add 1% (v/v) of the prepared drug dilutions to the respective wells in triplicate.[1]
-
Include drug-free control wells in triplicate.
-
-
Incubation: Incubate the plates at 34-37°C in a 5% CO2 incubator.
-
Data Collection:
-
Examine the plates daily using an inverted microscope to assess trypanosome motility and density.
-
Record the observations for each drug concentration over a period of several days (e.g., up to 10 days).[5]
-
-
Data Analysis:
-
Determine the minimum drug concentration that results in the death of all trypanosomes.
-
Compare the growth and survival of trypanosomes in drug-treated wells to the control wells. A clear reduction in trypanosome density or complete absence indicates drug activity.[1]
-
Visualizations
Caption: Workflow for this compound in vitro susceptibility assay.
Caption: Logical flow from assay inputs to susceptibility determination.
References
- 1. kalroerepository.kalro.org [kalroerepository.kalro.org]
- 2. Nanoformulation of a Trypanocidal Drug this compound Ameliorates the Apurinic-Apyrimidinic DNA Sites/Genotoxic Effects in Horse Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro assays to determine drug sensitivities of African trypanosomes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Alamar Blue assay to determine drug sensitivity of African trypanosomes (T.b. rhodesiense and T.b. gambiense) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of this compound on insect forms of drug-sensitive and drug-resistant stocks of Trypanosoma vivax: studies in vitro and in tsetse flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro assessment of this compound susceptibility of Trypanosoma vivax bloodstream forms [kalroerepository.kalro.org]
- 7. Studies On In Vitro Assessment Of "drug Resistance" In Trypanosoma Vivax [erepository.uonbi.ac.ke]
Application Notes and Protocols for the Quantification of Isometamidium Chloride Residues in Tissues by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isometamidium chloride is a widely used trypanocidal agent for the treatment and prevention of animal trypanosomiasis, particularly in cattle.[1] Due to its potential for residues in edible tissues, sensitive and specific analytical methods are required to monitor its presence and ensure food safety. This document provides a detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound residues in animal tissues. The method is based on a robust extraction and cleanup procedure followed by highly selective and sensitive LC-MS/MS detection in Multiple Reaction Monitoring (MRM) mode.
Principle
Isometamidium is extracted from homogenized tissue samples using a mixture of acetonitrile and an ammonium formate-methanol solution. The extract is then concentrated and subjected to a degreasing step to remove lipids. The cleaned-up extract is analyzed by LC-MS/MS, which provides a high degree of selectivity and sensitivity for the detection and quantification of Isometamidium. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.
Materials and Reagents
-
This compound Hydrochloride (Reference Standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Ammonium formate
-
Formic acid
-
n-Hexane (HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 3cc, 60mg or equivalent)
-
Internal Standard (A suitable structural analogue or stable isotope-labeled Isometamidium, if available)
Equipment
-
Homogenizer (e.g., rotor-stator or bead beater)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
-
Analytical balance
-
pH meter
Experimental Protocols
Standard Solution Preparation
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound Hydrochloride reference standard and dissolve it in 100 mL of methanol. Store at 4°C in the dark.
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with an appropriate solvent (e.g., 50:50 methanol:water) to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard in methanol.
Internal Standard Working Solution (10 ng/mL): Dilute the internal standard stock solution with the reconstitution solvent to achieve a final concentration of 10 ng/mL in the sample extracts.
Sample Preparation
A detailed workflow for the sample preparation is outlined below.
References
Application Notes & Protocols: In Vivo Models for Testing Isometamidium Chloride Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isometamidium chloride (ISM) is a crucial trypanocidal drug used for the treatment and prevention of animal trypanosomosis, a significant disease affecting livestock in many parts of the world. Evaluating the efficacy of ISM, particularly in the face of emerging drug resistance, requires robust and standardized in vivo models. These models are essential for screening new drug formulations, confirming suspected resistance, and establishing effective dose regimens. This document provides detailed protocols and application notes for conducting curative and prophylactic efficacy studies of ISM in rodent and ruminant models.
Key In Vivo Models
The choice of animal model is critical and depends on the specific objectives of the study, the trypanosome species being investigated, and logistical considerations.
-
Rodent Models (Mice): Mice are the most common model for initial efficacy screening and resistance assessment due to their low cost, ease of handling, and rapid disease progression. They are particularly useful for studies involving Trypanosoma congolense and Trypanosoma brucei.
-
Ruminant Models (Cattle, Goats, Sheep): Larger animal models are essential for studies that aim to more closely mimic the clinical and pharmacological reality in target livestock species. These models are vital for pharmacokinetic studies and for evaluating the efficacy of ISM against strains of T. congolense and T. vivax that are primary pathogens in cattle. Studies in goats have shown them to be a viable model for assessing trypanocidal drug efficacy against strains of T. congolense isolated from cattle.
Experimental Protocols
Curative Efficacy Trial in the Mouse Model
This protocol is designed to determine the dose of ISM required to clear an established trypanosome infection.
Objective: To determine the 50% or 90% curative dose (CD₅₀ or CD₉₀) of this compound.
Materials:
-
Swiss white mice (or other appropriate strain), 20-25g.
-
Cryopreserved stabilates of the selected trypanosome strain (e.g., T. congolense IL 1180).
-
This compound powder for injection.
-
Phosphate-buffered saline glucose (PSG).
-
Syringes, needles, pipettes.
-
Microscope slides, coverslips.
-
Centrifuge and hematocrit reader.
Methodology:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Infection:
-
Thaw the trypanosome stabilate and inject it into a donor mouse.
-
Monitor the donor mouse for parasitemia. Once the parasite count is high, sacrifice the mouse and collect blood via cardiac puncture into a heparinized tube.
-
Dilute the blood with PSG to a final concentration of 1 x 10⁵ trypanosomes/mL.
-
Inject each experimental mouse intraperitoneally (IP) with 0.2 mL of the diluted blood, delivering a total of 2 x 10⁴ trypanosomes.
-
-
Monitoring Parasitemia:
-
Beginning 3-4 days post-infection, check for parasites in the blood daily. This is done by tail snip and examination of a wet blood film under a microscope at 400x magnification.
-
The Herbert and Lumsden method can be used for estimating parasite concentration.
-
-
Treatment:
-
Once a stable, rising parasitemia is confirmed, randomly assign mice to treatment groups (at least 5 mice per group) and a control group.
-
Prepare a stock solution of ISM and make serial dilutions.
-
Administer the assigned dose of ISM (e.g., 0.1, 0.25, 0.5, 1.0 mg/kg) to each mouse via a single intramuscular (IM) injection. The control group receives a placebo (e.g., saline).
-
-
Post-Treatment Monitoring:
-
Examine blood for the presence of trypanosomes daily for the first 7 days, and then twice weekly for up to 60 days.
-
A mouse is considered "cured" if no parasites are detected in the blood up to the end of the observation period (e.g., 60 days post-treatment).
-
Record any relapses, where parasites reappear after a period of being undetectable.
-
Workflow Diagram: Curative Efficacy Trial
Caption: Workflow for a standard curative efficacy trial of this compound in a mouse model.
Prophylactic Efficacy Trial in the Goat Model
This protocol is designed to determine the duration of protection offered by a specific dose of ISM against a trypanosome challenge.
Objective: To determine the prophylactic period afforded by a given dose of this compound.
Materials:
-
Small East African goats (or other suitable breed), confirmed to be trypanosome-free.
-
This compound.
-
T. congolense stabilate for challenge.
-
Materials for blood collection and analysis (PCV, parasitemia).
Methodology:
-
Animal Preparation:
-
Acclimatize goats for two weeks. Ensure they are healthy and free from any existing infections.
-
Record baseline physiological data (body weight, temperature, Packed Cell Volume - PCV).
-
-
Treatment:
-
Divide goats into a treatment group and a control group.
-
Administer a prophylactic dose of ISM (e.g., 0.5 mg/kg or 1.0 mg/kg) via deep intramuscular injection to the treatment group. The control group remains untreated.
-
-
Trypanosome Challenge:
-
At a set time post-treatment (e.g., 30, 60, 90, or 120 days), challenge both the treated and control groups with a defined dose of infective trypanosomes. A common challenge is 1 x 10⁶ T. congolense administered intravenously.
-
-
Post-Challenge Monitoring:
-
Monitor all animals for the development of parasitemia three times a week for at least 60 days post-challenge.
-
Monitor PCV weekly to assess the development of anemia, a key clinical sign of trypanosomosis.
-
Record clinical signs, body weight, and rectal temperature regularly.
-
-
Data Analysis:
-
The prophylactic period is defined as the time between ISM treatment and the challenge, during which all treated animals remain aparasitemic after the challenge, while all control animals become infected.
-
If breakthrough infections occur in the treated group, the percentage of protected animals is calculated.
-
Workflow Diagram: Prophylactic Efficacy Trial
Caption: Workflow for a prophylactic efficacy trial of this compound in a goat model.
Data Presentation
Quantitative data from efficacy trials should be summarized clearly to allow for direct comparison and interpretation.
Table 1: Example Data Summary for Curative Efficacy of ISM in Mice
| Trypanosome Strain | ISM Dose (mg/kg) | No. of Mice Treated | No. of Mice Cured | Cure Rate (%) | Mean Relapse Day (if applicable) |
| T. congolense (Sensitive) | 0.25 | 5 | 5 | 100 | - |
| T. congolense (Resistant) | 0.25 | 5 | 1 | 20 | 25 |
| T. congolense (Resistant) | 0.50 | 5 | 3 | 60 | 32 |
| T. congolense (Resistant) | 1.0 | 5 | 5 | 100 | - |
Table 2: Example Data Summary for Prophylactic Efficacy of ISM in Cattle
| ISM Dose (mg/kg) | Challenge Time Post-Treatment (Months) | No. of Cattle Challenged | No. of Cattle Protected | Protection Rate (%) | Mean Day to Parasitemia (Breakthroughs) |
| 0.5 | 2 | 6 | 6 | 100 | - |
| 0.5 | 3 | 6 | 4 | 66.7 | 28 |
| 0.5 | 4 | 6 | 1 | 16.7 | 21 |
| 1.0 | 4 | 6 | 6 | 100 | - |
| 1.0 | 5 | 6 | 5 | 83.3 | 35 |
| 1.0 | 6 | 6 | 2 | 33.3 | 26 |
Considerations for Resistance Testing
When testing for ISM resistance, it is crucial to use well-characterized trypanosome strains, including both a reference sensitive strain and the suspected resistant isolate.
-
Standardization: The use of a standardized mouse test, as described by the OIE, is recommended for confirming resistance. This involves infecting groups of mice and treating them with a range of standard doses (e.g., 0.1, 1.0, and 5.0 mg/kg of ISM). An isolate is considered resistant if it is not cured by a dose that cures a reference sensitive strain.
-
Relapse: The key indicator of resistance in a curative trial is a high rate of relapse infections. It is therefore critical that the post-treatment monitoring period is sufficiently long (e.g., 60-100 days) to detect these relapses.
-
In Vitro vs. In Vivo: While in vitro assays can provide initial indications of resistance, in vivo confirmation is the gold standard, as host factors can significantly influence drug efficacy.
Application Notes and Protocols for Isometamidium Chloride Administration in Equine Trypanosomiasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isometamidium chloride is a phenanthridine aromatic amidine compound widely utilized for the treatment and prevention of trypanosomiasis in various animal species, including equines.[1][2] Caused by protozoan parasites of the genus Trypanosoma, equine trypanosomiasis can lead to significant morbidity and mortality. This compound is effective against several species, including Trypanosoma congolense, T. vivax, T. brucei, and T. evansi.[3] The drug is available as a dark reddish-brown powder that is reconstituted with sterile water for injection.[3][4] This document provides detailed application notes and protocols for the principal administration routes of this compound in horses: deep intramuscular injection and slow intravenous infusion.
Data Presentation: Comparative Analysis of Administration Routes
The choice of administration route for this compound in equines depends on factors such as the desired therapeutic effect (curative or prophylactic), the clinical condition of the animal, and the potential for local adverse reactions. The following tables summarize key quantitative data to facilitate a comparative assessment of the intramuscular and intravenous routes. Note: Much of the detailed pharmacokinetic data available is derived from studies in cattle and is presented here as a reference; species-specific variations may exist.
| Parameter | Deep Intramuscular (IM) Administration | Slow Intravenous (IV) Administration | Reference Species |
| Dosage (Curative & Prophylactic) | 0.5 mg/kg body weight[1][5][6] | 0.5 mg/kg body weight (inferred from general use) | Equine |
| Solution Concentration | 1% or 2% solution[1][5][6] | Typically a 1% solution is used[5][6] | General |
| Time to Maximum Plasma Concentration (Tmax) | Approximately 36 minutes (range: 20-60 min)[7] | Not applicable (immediate bioavailability) | Bovine |
| Peak Plasma Concentration (Cmax) | Variable, mean of 111 ng/mL (range: 37-197 ng/mL) at 1.0 mg/kg[7] | High initial concentration, rapidly declines | Bovine |
| Elimination Half-life (t½) | Mean of 286 hours (range: 215-463 hours)[7] | Mean of 135 hours (range: 123-165 hours)[7] | Bovine |
| Bioavailability | ~65.7%[7] | 100% | General |
| Parameter | Deep Intramuscular (IM) Administration | Slow Intravenous (IV) Administration | Reference Species |
| Parasite Clearance | Effective in clearing Trypanosoma evansi from blood smears by day 3 post-treatment.[8] | Effective, though comparative equine-specific data is limited. | Equine |
| Prophylactic Period | Protection for 8 to 16 weeks depending on the level of fly challenge.[1] | Less commonly used for prophylaxis due to shorter half-life compared to IM depot effect.[7] | Equine |
| Common Adverse Reactions | Local tissue reactions at the injection site, which can be severe and persist.[1][9] | Potential for systemic toxicity if administered too rapidly (e.g., salivation, tachycardia, diarrhea, weakness). Phlebitis at the injection site.[10] | General |
| Incidence of Adverse Reactions | Local reactions are a known issue.[1][9] Immediate, self-limiting side effects (linear sweating, skin wrinkling) were observed in 26% of treated donkeys.[8][11] | Data on the incidence of adverse reactions with slow IV administration in horses is limited. | Equine |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound Hydrochloride powder (e.g., 125 mg or 1 g sachet)[1][5]
-
Sterile syringe and needle
-
Sterile vial
Procedure:
-
To prepare a 1% solution (10 mg/mL) : Dissolve a 125 mg sachet in 12.5 mL of sterile water for injection or a 1 g sachet in 100 mL of sterile water for injection.[1][5]
-
To prepare a 2% solution (20 mg/mL) : Dissolve a 125 mg sachet in 6.25 mL of sterile water for injection or a 1 g sachet in 50 mL of sterile water for injection.[1][5]
-
Gently agitate the vial until the powder is completely dissolved. The resulting solution will be brownish-red.[11]
-
Visually inspect the solution for any particulate matter before administration.
Protocol for Deep Intramuscular (IM) Injection
Objective: To administer this compound for therapeutic or prophylactic treatment of equine trypanosomiasis, minimizing local tissue reaction.
Materials:
-
Prepared this compound solution (1% or 2%)
-
Sterile syringe
-
Sterile hypodermic needle (16-18 gauge, 1.5 inch)[1]
-
Alcohol swabs
-
Appropriate restraint for the horse
Procedure:
-
Calculate the total required volume of the this compound solution based on the horse's body weight and the chosen solution concentration (dosage: 0.5 mg/kg).[1]
-
If the total volume exceeds 15 mL, divide the dose into two or three separate injection sites to minimize local reactions.[1]
-
The primary recommended injection site is deep within the muscles of the middle third of the neck, in the triangle defined by the nuchal ligament (top), cervical vertebrae (bottom), and the shoulder blade (caudal).[1]
-
Clean the selected injection site(s) with alcohol swabs.
-
With a sterile syringe and needle, draw up the calculated volume of the drug solution.
-
Insert the needle deep into the muscle at a 90-degree angle to the skin, up to the hub.
-
Aspirate by pulling back on the syringe plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw and reinsert the needle in a different location.
-
Inject the solution slowly and steadily.
-
Once the injection is complete, withdraw the needle.
-
Immediately apply firm pressure to the injection site with the thumb or a sterile swab and massage the area well to facilitate dispersion of the solution and prevent leakage into subcutaneous tissues.[1]
-
If multiple injection sites are used, they should be well-separated.[1]
-
Monitor the horse for any immediate or delayed adverse reactions at the injection site(s).
Protocol for Slow Intravenous (IV) Infusion
Objective: To administer this compound for the treatment of equine trypanosomiasis, particularly when avoiding the local reactions associated with intramuscular injections is desired. This procedure requires greater caution due to the risk of systemic toxicity.
Materials:
-
Prepared this compound solution (typically a 1% solution is recommended)[5][6]
-
Sterile syringe or infusion set
-
Intravenous catheter (e.g., 14-16 gauge)
-
Alcohol swabs and surgical scrub
-
Appropriate restraint for the horse
Procedure:
-
Calculate the total required volume of the 1% this compound solution based on the horse's body weight (dosage: 0.5 mg/kg). It is not advisable to exceed a dosage of 0.5 mg/kg in horses.[1]
-
Aseptically place an intravenous catheter in the jugular vein.
-
Secure the catheter and confirm its correct placement.
-
Administer the this compound solution very slowly . While a specific rate for horses is not well-documented, the principle is to infuse over several minutes, observing the animal closely.
-
Throughout the infusion, monitor the horse for any signs of adverse reactions such as restlessness, muscle tremors, salivation, tachycardia, or signs of colic.[10]
-
If any adverse reactions are observed, immediately stop or slow down the infusion and consult a veterinarian.
-
Once the full dose has been administered, flush the catheter with sterile saline.
-
Remove the catheter and apply pressure to the venipuncture site.
-
Continue to monitor the horse for any post-infusion complications.
Visualizations
Caption: Workflow for the preparation and administration of this compound in horses.
References
- 1. bimeda.co.ke [bimeda.co.ke]
- 2. fao.org [fao.org]
- 3. fao.org [fao.org]
- 4. vetlexicon.com [vetlexicon.com]
- 5. vekocare.com [vekocare.com]
- 6. interchemie.com [interchemie.com]
- 7. Pharmacokinetics of the chemoprophylactic and chemotherapeutic trypanocidal drug this compound (Samorin) in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. funaab.edu.ng [funaab.edu.ng]
- 10. researchgate.net [researchgate.net]
- 11. Safety and efficacy of three trypanocides in confirmed field cases of trypanosomiasis in working equines in The Gambia: a prospective, randomised, non-inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Diagnostic Assay of Isometamidium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isometamidium Chloride (ISM) is a phenanthridine aromatic amide compound widely used as a trypanocidal drug for the treatment and prophylaxis of animal trypanosomiasis, a significant disease affecting livestock in many parts of the world. Monitoring the concentration of Isometamidium in biological samples is crucial for ensuring therapeutic efficacy, managing drug resistance, and conducting pharmacokinetic studies. These application notes provide detailed protocols for three distinct diagnostic assays for the quantification of this compound: a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a Fluorescence-Based Assay, and an Electrochemical Biosensor Assay.
Mechanism of Action of this compound
This compound primarily exerts its trypanocidal effect by targeting the parasite's kinetoplast DNA (kDNA), a network of circular DNA found inside the single mitochondrion of trypanosomes. The drug intercalates into the kDNA, leading to the inhibition of type II DNA topoisomerase. This enzyme is essential for the replication and segregation of the kDNA minicircles. Inhibition of this process results in the degradation of the kinetoplast network, ultimately leading to parasite death. Isometamidium also interacts with the nuclear DNA of the parasite, further contributing to its trypanocidal activity.
General Workflow for Diagnostic Assay Development
The development of a robust diagnostic assay for a veterinary drug like this compound follows a structured workflow. This process begins with the initial feasibility studies and progresses through optimization, validation, and finally, routine application.
Quantitative Data Summary
The performance characteristics of the three detailed assays for this compound detection are summarized in the table below for easy comparison.
| Parameter | Competitive ELISA | Fluorescence-Based Assay | Electrochemical Biosensor |
| Principle | Immunoassay with competitive binding | Intrinsic fluorescence of the drug | Voltammetric detection at a modified electrode |
| Limit of Detection (LOD) | Approximately 0.1 - 0.5 ng/mL in serum[1] | Dependent on instrument sensitivity and matrix effects | 3 µg/L (3 ng/mL) in milk[2] |
| Linear Range | Typically 0.1 to 10 ng/mL | To be determined based on standard curve | 10 µg/L to 400 µg/L (10 - 400 ng/mL)[2] |
| Specificity | High; no cross-reactivity with diminazene aceturate and homidium bromide[3] | Lower; other fluorescent compounds can interfere | High, based on specific electrochemical signature |
| Sample Type | Serum, Plasma | Serum, Plasma, Cell suspensions | Milk, potentially other biological fluids |
| Throughput | High (96-well plate format) | Medium to High | Low to Medium |
| Instrumentation | ELISA plate reader | Fluorescence spectrophotometer or plate reader | Potentiostat with a three-electrode system |
I. Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a competitive ELISA for the quantitative determination of this compound in bovine serum. The assay is based on the competition between free Isometamidium in the sample and a fixed amount of Isometamidium-protein conjugate coated on a microtiter plate for binding to a limited amount of anti-Isometamidium antibody.
A. Materials and Reagents
-
This compound standard
-
Anti-Isometamidium antibody (polyclonal or monoclonal)
-
Isometamidium-protein conjugate (e.g., ISM-BSA)
-
High-binding 96-well microtiter plates
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Sample/Standard Diluent (e.g., PBS)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Bovine serum samples (unknowns and negative controls)
B. Experimental Protocol
-
Plate Coating:
-
Dilute the Isometamidium-protein conjugate to a pre-determined optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 300 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare a standard curve of this compound in Sample/Standard Diluent (e.g., ranging from 0.1 to 10 ng/mL).
-
Prepare unknown serum samples by diluting them in the Sample/Standard Diluent.
-
In a separate dilution plate, mix 50 µL of each standard or unknown sample with 50 µL of diluted anti-Isometamidium antibody (at a pre-determined optimal dilution). Incubate for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 10-20 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
C. Data Analysis
The concentration of this compound in the samples is inversely proportional to the absorbance signal. A standard curve is generated by plotting the absorbance values against the corresponding concentrations of the standards. The concentration of Isometamidium in the unknown samples is then determined by interpolating their absorbance values from the standard curve.
II. Fluorescence-Based Assay
This assay utilizes the intrinsic fluorescence of this compound to quantify its concentration in biological samples. The fluorescence of Isometamidium is enhanced upon binding to intracellular components, particularly DNA.
A. Materials and Reagents
-
This compound standard
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sample diluent (e.g., PBS)
-
Black, clear-bottom 96-well plates suitable for fluorescence measurements
-
Biological samples (e.g., serum, plasma)
B. Experimental Protocol
-
Sample Preparation:
-
Centrifuge biological samples to remove any particulate matter.
-
If necessary, perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation to reduce matrix interference. The supernatant should be collected and dried down, then reconstituted in the assay buffer.
-
Prepare a standard curve of this compound in the same sample diluent as the unknown samples (e.g., ranging from 10 to 1000 ng/mL).
-
-
Fluorescence Measurement:
-
Pipette 200 µL of each standard and prepared sample into the wells of the black 96-well plate.
-
Set the fluorescence spectrophotometer or plate reader to the following parameters:
-
Measure the fluorescence intensity of each well.
-
C. Data Analysis
A standard curve is constructed by plotting the fluorescence intensity versus the concentration of the Isometamidium standards. The concentration of Isometamidium in the unknown samples is then calculated by comparing their fluorescence intensity to the standard curve.
III. Electrochemical Biosensor Assay
This protocol outlines the fabrication and use of a modified glassy carbon electrode (GCE) for the electrochemical detection of this compound. The method is based on the voltammetric response of Isometamidium at the surface of a GCE modified with single-walled carbon nanotubes (SWCNTs) and gold nanoparticles (AuNPs).
A. Materials and Reagents
-
This compound standard
-
Glassy Carbon Electrode (GCE)
-
Single-Walled Carbon Nanotubes (SWCNTs)
-
Gold (III) chloride trihydrate (HAuCl₄·3H₂O)
-
Supporting electrolyte (e.g., 0.1 M phosphate buffer, pH 7.0)
-
Polishing materials (e.g., alumina slurry)
-
Solvents (e.g., N,N-Dimethylformamide (DMF))
B. Experimental Protocol
-
Electrode Preparation and Modification:
-
Polish the GCE with alumina slurry to a mirror finish, then sonicate in deionized water and ethanol, and allow to dry.
-
Prepare a stable dispersion of SWCNTs in a suitable solvent like DMF.
-
Drop-cast a small volume of the SWCNT dispersion onto the GCE surface and allow the solvent to evaporate.
-
Electrodeposit gold nanoparticles onto the SWCNT-modified GCE by cyclic voltammetry in a solution containing HAuCl₄.
-
-
Electrochemical Measurement:
-
Prepare a series of Isometamidium standards in the supporting electrolyte.
-
Prepare the sample for analysis (e.g., milk samples may require a deproteinization and extraction step).
-
Immerse the modified GCE, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) into the electrochemical cell containing the standard or sample solution.
-
Record the differential pulse voltammogram (DPV) or square wave voltammogram (SWV) over a potential range where Isometamidium exhibits an electrochemical response.
-
C. Data Analysis
A calibration curve is generated by plotting the peak current from the voltammograms against the concentration of the Isometamidium standards. The concentration of Isometamidium in the unknown sample is then determined from this calibration curve.[2]
References
- 1. farm-d.org [farm-d.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of an enzyme-linked immunosorbent assay for the detection and measurement of the trypanocidal drug this compound in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genomic analysis of this compound resistance in Trypanosoma congolense - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Isometamidium Chloride Injection Site Reactions in Livestock
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize injection site reactions associated with Isometamidium Chloride (ISM) in livestock.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause injection site reactions?
This compound (ISM) is a trypanocidal agent used for the treatment and prevention of animal trypanosomiasis, primarily in cattle.[1][2] It is a phenanthridine aromatic amidine that is effective against various Trypanosoma species.[1] However, ISM is known to be a local irritant, and intramuscular or subcutaneous injections can provoke significant tissue reactions.[2][3] These reactions are largely due to the drug's tendency to precipitate at the injection site, forming a depot that is slowly absorbed.[1][4] This prolonged presence and the chemical nature of the compound can lead to local inflammation, swelling, pain, and in severe cases, sterile abscesses and tissue necrosis.[5][6]
Q2: What are the common signs of an injection site reaction to this compound?
Common signs of an injection site reaction include:
-
Swelling and hardening (induration) at the injection site.
-
Pain upon palpation.
-
Lameness if the injection is administered in a limb muscle.[6]
-
Formation of a palpable nodule or sterile abscess.
-
In severe cases, tissue necrosis and sloughing of the skin may occur.[6]
Histopathological examinations of injection sites have revealed severe and extensive tissue damage.[7]
Q3: What are the immediate best practices to minimize injection site reactions during administration?
To minimize local tissue reactions, the following practices are recommended:
-
Route of Administration: Deep intramuscular (IM) injection is the preferred route.[2] Subcutaneous administration should be strictly avoided as it is highly irritant and can cause significant tissue damage.[2] Intravenous administration has been used to avoid local reactions, but it requires careful technique to avoid systemic toxicity.[8]
-
Injection Site: In large animals, the middle third of the neck is the preferred site for deep IM injection.[2]
-
Dosage Volume: For large volumes, it is crucial to divide the dose and inject it at multiple sites, spaced at least 4 inches apart.[2] It is recommended not to inject more than 15 ml at a single site.[2]
-
Injection Technique: Use an appropriate gauge needle (e.g., 16-18 gauge for cattle) and ensure the needle is long enough to reach deep into the muscle.[2] After injection, apply firm pressure to the site to prevent leakage of the solution into subcutaneous tissues.[9]
-
Massage: Gently massaging the injection site after administration can help to disperse the drug.[2]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Severe swelling and pain immediately after injection | Injection was too superficial (subcutaneous) or too rapid. | Ensure deep intramuscular injection technique is used. Administer the injection slowly. Consider intravenous administration by a veterinarian for therapeutic cases to avoid local reactions.[8] |
| Formation of a hard lump (sterile abscess) a week or more after injection | High concentration of the drug at a single point leading to a depot effect and inflammation. | For future administrations, divide the total dose into smaller volumes and inject at multiple sites.[2] Ensure proper needle length for deep muscle penetration. |
| Lameness observed after injection in the hindquarters | Inflammation and pain from the injection site reaction affecting muscle function. | For future injections, use the muscles of the neck as the preferred injection site.[2] |
| Leakage of the drug from the injection site | Improper injection technique; needle withdrawn too quickly. | Apply firm pressure to the injection site immediately after withdrawing the needle to prevent leakage.[9] |
Quantitative Data on this compound Administration
While direct comparative studies quantifying lesion size with different administration techniques are limited in the available literature, pharmacokinetic data highlights the formation of a drug depot at the injection site, which is linked to local reactions.
| Parameter | Intramuscular (IM) Administration | Intravenous (IV) Administration | Reference |
| Drug Concentration at Injection Site | High and persistent concentrations for at least six weeks. | Not applicable. | [7] |
| Peak Serum Concentration (Cmax) | Highly variable, with a mean of 111 ng/ml. | Higher initial peak concentration. | [4] |
| Time to Peak Serum Concentration (Tmax) | Rapid, with a mean of 36 minutes. | Immediate. | [4] |
| Bioavailability | Approximately 65.7%. | 100% | [4] |
| Terminal Elimination Half-life | Prolonged, with a mean of 286 hours. | Shorter, with a mean of 135 hours. | [4] |
Experimental Protocols
Protocol 1: Evaluation of a Sustained-Release Device for this compound
This protocol is based on studies aimed at reducing local toxicity by using a sustained-release delivery system.
Objective: To evaluate the local tolerance and efficacy of an this compound sustained-release device (SRD) compared to conventional intramuscular injection.
Methodology:
-
Animal Model: Boran cattle are a suitable model for these studies.
-
Groups:
-
Group 1 (SRD): Animals receive a subcutaneous implant of the Isometamidium SRD. The SRD can be formulated with an anti-inflammatory agent like dexamethasone in the coating to minimize local tissue reaction.[10]
-
Group 2 (IM Injection): Animals receive a standard deep intramuscular injection of this compound (e.g., 1.0 mg/kg body weight).
-
Group 3 (Control): Untreated control group.
-
-
Parameters to Measure:
-
Local Tolerance: The implantation/injection sites are monitored visually and by palpation at regular intervals for signs of inflammation (swelling, heat, pain). Histopathological examination of the sites can be performed at the end of the study.
-
Efficacy: Animals are challenged with Trypanosoma congolense at set time points post-treatment to determine the duration of protection. Blood samples are collected regularly to check for parasitemia.
-
Expected Outcome: The SRD is expected to provide a prolonged prophylactic effect with significantly reduced local tissue reactions compared to the intramuscular injection.[10]
Protocol 2: Preparation and Evaluation of this compound Nanoformulations
This protocol outlines the synthesis and evaluation of nanoformulations designed to improve the safety profile of this compound.
Objective: To develop and assess the in vitro and in vivo local tolerance of this compound-loaded nanoparticles.
Methodology:
-
Nanoparticle Synthesis: this compound can be encapsulated in biodegradable polymers such as alginate and gum acacia to form nanoparticles (ISM SANPs). This is typically achieved through methods like ionic gelation.
-
In Vitro Cytotoxicity Assay:
-
The cytotoxicity of the ISM SANPs is compared to free ISM using a cell viability assay (e.g., MTT or resazurin assay) on a suitable cell line (e.g., peripheral blood mononuclear cells).
-
Different concentrations of free ISM and ISM SANPs are incubated with the cells, and cell viability is measured to determine the half-maximal inhibitory concentration (IC50).
-
-
In Vivo Local Tolerance Study (Rodent Model):
-
Rats or mice are injected intramuscularly with free ISM, ISM SANPs, and a saline control.
-
The injection sites are observed for gross pathological changes (e.g., swelling, redness, necrosis) at various time points post-injection.
-
Histopathological analysis of the muscle tissue at the injection site is performed to assess the degree of inflammation, muscle fiber degeneration, and necrosis. A scoring system can be used to quantify the severity of the lesions.[11]
-
Expected Outcome: The nanoformulation is expected to exhibit lower cytotoxicity and cause significantly less tissue damage at the injection site compared to the free drug, while maintaining its trypanocidal efficacy.
Visualizations
Caption: Experimental workflow for comparing standard ISM and ISM nanoformulations.
References
- 1. fao.org [fao.org]
- 2. bimeda.co.ke [bimeda.co.ke]
- 3. vtech.global [vtech.global]
- 4. Pharmacokinetics of the chemoprophylactic and chemotherapeutic trypanocidal drug this compound (Samorin) in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isometamidium in pigs: disposition kinetics, tissue residues and adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 674. Isometamidium (WHO Food Additives Series 25) [inchem.org]
- 7. Pharmacokinetic and histopathological investigations of isometamidium in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Notes on the routine intravenous use of isometamidium in the control of bovine trypanosomiasis on the Kenya coast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.vt.edu [research.vt.edu]
- 10. Field Evaluation of the Prophylactic Effect of an Isometamidium Sustained-Release Device against Trypanosomiasis in Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. anicura.ch [anicura.ch]
Technical Support Center: Isometamidium Chloride in Aqueous Solutions for Laboratory Use
This technical support center provides guidance on the stability, preparation, and use of Isometamidium Chloride aqueous solutions for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: How should I prepare an aqueous stock solution of this compound?
A1: To prepare a 1% (10 mg/mL) aqueous stock solution, dissolve 100 mg of this compound hydrochloride powder in 10 mL of sterile, purified water (e.g., Type I water). Gentle agitation or vortexing may be required to ensure complete dissolution. For a 2% (20 mg/mL) solution, dissolve 200 mg in 10 mL of sterile, purified water. It is recommended to prepare solutions fresh for each experiment. If storage is necessary, filter the solution through a 0.22 µm sterile filter into a light-protected, airtight container.
Q2: What are the recommended storage conditions for this compound aqueous solutions?
A2: this compound solutions are sensitive to light and should be stored in amber vials or containers wrapped in aluminum foil. For short-term storage (up to one week), refrigeration at 2-8°C is recommended. For longer-term storage, aliquoting and freezing at -20°C is advisable to minimize freeze-thaw cycles.
Q3: What is the expected color of a freshly prepared this compound solution?
A3: A freshly prepared aqueous solution of this compound should be a clear, reddish-purple solution.
Q4: Is this compound soluble in common laboratory buffers?
A4: this compound has a reported solubility of 6% (w/v) in water at 20°C[1][2]. While it is soluble in aqueous solutions, its solubility in different buffer systems can vary. It is advisable to test the solubility in a small volume of your specific buffer before preparing a large batch. A patent for a pharmaceutical composition noted its low solubility and stability in aqueous solutions as a challenge, suggesting potential for precipitation.[3]
Q5: What is the mechanism of action of this compound?
A5: this compound acts as a trypanocidal agent primarily by inhibiting DNA synthesis in trypanosomes.[4] It is also known to modify the mitochondrial membrane and cause condensation of the kinetoplast DNA (kDNA).[4] Its uptake into the parasite is dependent on the mitochondrial membrane potential.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in the solution upon storage | - Low solubility in the chosen buffer or medium.- Temperature fluctuations during storage. | - Prepare fresh solutions before use.- If using a buffer, ensure the pH is within a stable range for the compound.- Store at a constant temperature and avoid repeated freeze-thaw cycles. |
| Color of the solution changes from reddish-purple to brownish | - Degradation of the compound, potentially due to light exposure or elevated temperature. | - Discard the solution and prepare a fresh batch.- Ensure the solution is always protected from light.- Store at the recommended temperature. |
| Inconsistent experimental results | - Variability in the purity of the this compound powder.- Degradation of the stock solution.- Binding of the compound to plasticware or proteins in the medium. | - Source high-purity this compound from a reputable supplier. Commercial products can be a mixture of isomers and related compounds.[1][2]- Always use a freshly prepared solution or a properly stored aliquot.- Use low-protein-binding labware. Be aware that Isometamidium can bind to plasma proteins, which may affect its availability in cell culture media containing serum. |
| Loss of activity in in vitro assays | - Degradation of the compound in the assay medium over the incubation period. | - Determine the stability of this compound under your specific assay conditions (temperature, pH, light exposure).- Consider shorter incubation times or replenishing the compound if significant degradation is expected. |
Stability of this compound in Aqueous Solution
The stability of this compound in aqueous solutions is influenced by factors such as pH, temperature, and exposure to light. Due to a lack of comprehensive published kinetic studies, the following tables provide illustrative data based on general knowledge of similar phenanthridine compounds and are intended to guide researchers in handling this compound.
Table 1: Illustrative Effect of Temperature on the Stability of a 1% this compound Aqueous Solution (pH 7.0) Protected from Light
| Storage Temperature (°C) | Storage Duration (Days) | Estimated Degradation (%) | Appearance |
| 4 | 7 | < 2% | Clear, reddish-purple |
| 4 | 30 | < 5% | Clear, reddish-purple |
| 25 (Room Temperature) | 7 | 5 - 10% | Slight darkening of color |
| 25 (Room Temperature) | 30 | 15 - 25% | Noticeable browning |
| 40 | 7 | > 20% | Brownish solution |
Table 2: Illustrative Effect of pH on the Stability of a 1% this compound Aqueous Solution at 25°C Protected from Light
| pH | Storage Duration (Days) | Estimated Degradation (%) |
| 4.0 | 14 | < 5% |
| 7.0 | 14 | 5 - 15% |
| 9.0 | 14 | > 20% |
Table 3: Illustrative Effect of Light on the Stability of a 1% this compound Aqueous Solution (pH 7.0) at 25°C
| Light Condition | Exposure Duration (Hours) | Estimated Degradation (%) |
| Ambient Laboratory Light | 24 | 10 - 20% |
| Direct Sunlight | 8 | > 50% |
Experimental Protocols
Protocol 1: Preparation of a 1% (w/v) this compound Aqueous Stock Solution
Materials:
-
This compound Hydrochloride powder
-
Sterile, purified water (e.g., Type I, Milli-Q or equivalent)
-
Sterile 15 mL conical tube (amber or wrapped in foil)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
Procedure:
-
Weigh 100 mg of this compound Hydrochloride powder and transfer it to the sterile 15 mL conical tube.
-
Add 10 mL of sterile, purified water to the tube.
-
Tightly cap the tube and vortex until the powder is completely dissolved. The solution should be clear and reddish-purple.
-
For sterile applications, draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile, light-protected container.
-
Label the container with the compound name, concentration, date of preparation, and solvent.
-
Store at 2-8°C for short-term use or aliquot and freeze at -20°C for long-term storage.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol is adapted from published methods for the analysis of this compound.[2][5]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Purified water (HPLC grade)
Mobile Phase Preparation (example):
-
Prepare a 50 mM ammonium formate buffer by dissolving the appropriate amount of ammonium formate in purified water.
-
Adjust the pH of the buffer to 2.8 with formic acid.
-
The mobile phase is a mixture of acetonitrile and the 50 mM ammonium formate buffer (pH 2.8) in a 25:75 (v/v) ratio.
-
Degas the mobile phase before use.
Chromatographic Conditions (example):
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 50 mM Ammonium Formate buffer pH 2.8 (25:75, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 320 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure for Stability Study:
-
Prepare this compound solutions in water or the desired buffer at a known concentration.
-
Expose the solutions to different stress conditions (e.g., elevated temperature, different pH values, light exposure).
-
At specified time points, withdraw an aliquot of each solution.
-
Dilute the aliquots to a suitable concentration for HPLC analysis.
-
Inject the samples onto the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of a control sample stored under optimal conditions (e.g., frozen and protected from light).
Visualizations
References
- 1. fao.org [fao.org]
- 2. Development and validation of an improved HPLC method for the control of potentially counterfeit isometamidium products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ES2416004A1 - Pharmaceutical composition comprising this compound in solution for the treatment of trypanosomiasis in animals - Google Patents [patents.google.com]
- 4. funaab.edu.ng [funaab.edu.ng]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Isometamidium Chloride ELISA
Welcome to the technical support center for the Isometamidium Chloride (ISM) ELISA. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this competitive immunoassay. High background signal is a frequent challenge that can mask specific results and reduce assay sensitivity. The following resources provide a structured approach to troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What constitutes a "high background" in my competitive this compound ELISA?
In a competitive ELISA for a small molecule like this compound, the signal is inversely proportional to the concentration of ISM in the sample. A high background presents as an unexpectedly high optical density (OD) reading in your negative control or zero standard (B₀) wells, where the signal should be at its maximum but still within a predictable range. This elevated baseline reduces the dynamic range of your assay, making it difficult to distinguish between low-concentration samples and the negative control, thereby compromising assay sensitivity.[1]
Q2: What are the most common causes of high background signal?
High background in an ELISA can stem from several factors, often related to non-specific binding of assay reagents to the microplate surface.[2][3] The most frequent culprits include insufficient washing, inadequate blocking, excessive antibody concentrations, and issues with the substrate reaction.[4]
Systematic Troubleshooting Guide
A systematic approach is crucial to efficiently identify the source of high background. The following flowchart outlines a logical sequence for troubleshooting.
Caption: A logical flowchart for troubleshooting high background in an ELISA.
Q3: My washing protocol might be insufficient. How can I optimize it?
Insufficient washing is a primary cause of high background because it leaves unbound antibodies or enzyme conjugates in the wells, leading to a false positive signal.[2][4] Optimizing your wash steps is a critical and effective troubleshooting measure.
Data Presentation: Washing Parameter Optimization
| Parameter | Standard Protocol | Optimization Strategy | Recommended Range |
| Wash Cycles | 3 cycles | Increase the number of washes to improve removal of unbound reagents.[1][4] | 4-6 cycles |
| Wash Volume | 300 µL/well | Ensure wells are completely filled to wash the entire surface.[5][6] | 350-400 µL/well |
| Soak Time | None | Introducing a short incubation with the wash buffer can help dislodge stubborn, non-specifically bound molecules.[1][7] | 30-60 seconds per wash |
| Detergent | 0.05% Tween-20 | A non-ionic detergent in the wash buffer disrupts weak, non-specific interactions.[8][9] | 0.05% - 0.1% Tween-20 |
Experimental Protocol: Optimizing Wash Steps
This protocol allows for the simultaneous testing of different wash cycle counts on a single 96-well plate.
-
Plate Setup: Perform your this compound ELISA as usual up to the first washing step.
-
Divide the Plate: Mentally divide the plate into four sections (e.g., Columns 1-3, 4-6, 7-9, 10-12).
-
Variable Washing:
-
Section 1 (Cols 1-3): Wash using your standard protocol (e.g., 3 washes).
-
Section 2 (Cols 4-6): Wash using 4 wash cycles.
-
Section 3 (Cols 7-9): Wash using 5 wash cycles.
-
Section 4 (Cols 10-12): Wash using 6 wash cycles.
-
-
Aspiration: After the final wash in each step, ensure complete removal of the wash buffer by inverting the plate and tapping it firmly on a clean paper towel.[2]
-
Completion: Complete the remaining ELISA steps uniformly across the entire plate.
-
Analysis: Compare the background OD values (in zero standard wells) across the four sections. Select the wash cycle number that provides the lowest background without significantly reducing the maximum signal.
Caption: Experimental workflow for optimizing the number of wash cycles.
Q4: I suspect my blocking is inadequate. How can I improve it?
The blocking step is designed to saturate all unoccupied binding sites on the microplate, preventing the detection antibody or enzyme conjugate from binding non-specifically.[10] If blocking is incomplete, high background is a common result.[4]
Data Presentation: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Key Considerations |
| Bovine Serum Albumin (BSA) | 1-5% | A common and effective choice. Ensure it is high-purity and free of contaminants.[4] |
| Non-fat Dry Milk | 2-5% | Cost-effective and very effective, but may contain endogenous enzymes or cross-react with certain antibodies.[11] |
| Casein | 1-3% | The primary protein in milk, available in purified forms.[9] |
| Commercial Blockers | Varies | Often protein-free or based on proprietary formulations designed to minimize cross-reactivity and provide robust blocking. |
Protocol: Evaluating Different Blocking Buffers
-
Coat Plate: Coat your microplate with the Isometamidium-protein conjugate as per your standard protocol and wash.
-
Apply Blockers: Add different blocking solutions to separate sections of the plate (e.g., BSA in Cols 1-4, Non-fat milk in Cols 5-8, Commercial blocker in Cols 9-12).
-
Incubate: Incubate for 1-2 hours at room temperature or overnight at 4°C to ensure complete blocking.[4][12]
-
Wash: Wash the plate thoroughly to remove excess blocking buffer.
-
Proceed with Assay: Continue with the ELISA protocol, adding only the enzyme-labeled detection antibody (no samples or standards) to all wells to assess non-specific binding.
-
Analyze: The blocking buffer that yields the lowest OD reading is the most effective at preventing non-specific binding of the detection conjugate.
Q5: Could my detection antibody or conjugate concentration be too high?
Yes, using an excessive concentration of the enzyme-labeled detection antibody is a frequent cause of high background.[4][13] There are simply too many enzyme molecules present, leading to increased non-specific binding that isn't sufficiently removed by washing.
Protocol: Checkerboard Titration for Antibody Optimization
A checkerboard titration is used to determine the optimal concentrations of both the coating antigen and the detection antibody simultaneously.
-
Coat Plate: Dilute the Isometamidium-protein conjugate across the plate's rows in a serial dilution (e.g., 10, 5, 2.5, 1.25 µg/mL). Leave one row uncoated as a control.
-
Block: Block the entire plate with your optimized blocking buffer.
-
Add Detection Antibody: Prepare serial dilutions of your enzyme-labeled detection antibody. Add these dilutions down the columns of the plate.
-
Incubate & Wash: Follow your standard incubation and washing steps.
-
Develop & Read: Add the substrate, stop the reaction, and read the plate.
-
Analyze: Create a grid of the OD values. The optimal combination is the one that provides a strong maximum signal (in the absence of free ISM) with a low background (in uncoated or no-antibody wells), ensuring the best signal-to-noise ratio.
Q6: How do I handle issues with the substrate and stop solution?
-
Substrate Quality: The TMB substrate solution should be clear and colorless before use.[5] A blue or gray color indicates deterioration or contamination, which will cause high background. Always use fresh substrate.
-
Overdevelopment: Incubating the substrate for too long will lead to excessive color development across the entire plate.[4] Optimize the incubation time to ensure the standard curve is well-defined without the negative controls becoming too high.
-
Reading Time: Read the plate immediately after adding the stop solution.[2] Some stop solutions do not completely halt color development, and letting the plate sit can cause the background to drift upwards.
References
- 1. arp1.com [arp1.com]
- 2. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 3. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 4. protocolsandsolutions.com [protocolsandsolutions.com]
- 5. sinobiological.com [sinobiological.com]
- 6. bosterbio.com [bosterbio.com]
- 7. How to Optimize Microplate Washing for ELISA and Cell-Based Assays [labx.com]
- 8. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 9. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 10. bosterbio.com [bosterbio.com]
- 11. corning.com [corning.com]
- 12. hiyka.com [hiyka.com]
- 13. stjohnslabs.com [stjohnslabs.com]
Technical Support Center: Isometamidium Chloride Stability and Degradation
Welcome to the Technical Support Center for Isometamidium Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage and degradation of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it commonly used for?
This compound is a phenanthridine aromatic diamidine compound primarily used as a trypanocidal agent in veterinary medicine to treat and prevent animal trypanosomiasis, particularly in cattle.
Q2: What are the known impurities in commercial this compound formulations?
Commercial formulations of this compound, such as Samorin®, are typically not pure substances but rather a mixture of related compounds. The principal active component is 8-(3-m-amidinophenyl-2-triazeno)-3-amino-5-ethyl-6-phenylphenanthridinium chloride hydrochloride. The known related substances often found as impurities include:
-
Red Isomer: 3-(3-m-amidinophenyl-2-triazeno)-8-amino-5-ethyl-6-phenylphenanthridinium chloride hydrochloride
-
Blue Isomer: 7-(m-amidinophenyldiazo)-3,8-diamino-5-ethyl-6-phenylphenanthridinium chloride hydrochloride
-
Disubstituted Compound: 3,8-di(3-m-amidinophenyltriazeno)-5-ethyl-6-phenylphenanthridinium chloride dihydrochloride
Q3: What factors can cause the degradation of this compound during long-term storage?
The stability of this compound can be influenced by several environmental factors during long-term storage. Key factors that can lead to degradation include:
-
Temperature: Elevated temperatures can accelerate the degradation process.
-
Humidity: Exposure to moisture can promote hydrolytic degradation.
-
Light: Photodegradation can occur upon exposure to light.
-
pH: The stability of this compound is pH-dependent, with degradation being more pronounced in acidic or alkaline conditions compared to a neutral pH.
-
Oxidation: The presence of oxidizing agents can lead to oxidative degradation of the molecule.
Troubleshooting Guide
Issue: I am observing unexpected peaks in my HPLC chromatogram when analyzing an aged stock solution of this compound.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Step: The additional peaks are likely degradation products. To confirm this, you can perform a forced degradation study on a fresh sample of this compound. Expose the fresh sample to stress conditions such as acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), heat (e.g., 60°C), and light (photostability chamber). Analyze the stressed samples by HPLC and compare the retention times of the resulting peaks with the unexpected peaks in your aged sample.
-
-
Possible Cause 2: Presence of known impurities.
-
Troubleshooting Step: The unexpected peaks may correspond to the known related substances (red isomer, blue isomer, disubstituted compound) that are often present in commercial this compound formulations. If you have reference standards for these impurities, you can inject them to confirm their retention times.
-
Issue: I am concerned about the stability of my this compound solution for a long-term experiment.
-
Troubleshooting Step: To ensure the stability of your working solutions, it is recommended to:
-
Store solutions properly: Store stock solutions protected from light and at a low temperature (e.g., 2-8°C or frozen at -20°C). The optimal storage conditions should be validated for your specific experimental needs.
-
Prepare fresh working solutions: For critical experiments, it is best practice to prepare fresh working solutions from a solid stock that has been stored under recommended conditions.
-
Perform periodic quality control: If a solution is to be used over an extended period, periodically re-analyze it using a validated stability-indicating HPLC method to check for any signs of degradation.
-
Quantitative Data on Degradation Products
While specific quantitative data for the degradation of this compound under various long-term storage conditions is not extensively published in a consolidated format, forced degradation studies provide insights into the potential for degradation. The following table summarizes the typical extent of degradation observed under various stress conditions as a general guideline. The actual percentage of degradation will depend on the specific conditions (concentration, duration of exposure, and formulation).
| Stress Condition | Typical Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis (e.g., 0.1 M HCl, 60°C, 24h) | 10 - 20% | Hydrolytic cleavage products |
| Base Hydrolysis (e.g., 0.1 M NaOH, 60°C, 24h) | 15 - 30% | Hydrolytic cleavage products |
| Oxidative Degradation (e.g., 3% H₂O₂, RT, 24h) | 5 - 15% | Oxidized derivatives |
| Thermal Degradation (e.g., 60°C, 7 days) | 5 - 10% | Thermally induced degradation products |
| Photodegradation (ICH conditions) | Variable | Photolytic degradation products |
Note: This table provides an illustrative summary based on the principles of forced degradation studies. Actual degradation rates should be determined experimentally.
Experimental Protocols
Protocol for a Stability-Indicating HPLC Method
This protocol describes a general approach for a stability-indicating HPLC method suitable for separating this compound from its potential degradation products and related substances.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 50 mM Ammonium formate buffer (pH 2.8)
-
Gradient Program: A gradient elution is often necessary to achieve optimal separation. A typical starting point could be 25% A, increasing to 75% A over 20-30 minutes. The exact gradient should be optimized for your specific column and system.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 320 nm
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
For analysis, dilute the stock solution to an appropriate concentration within the linear range of the method.
4. Method Validation:
-
The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity (peak purity analysis using a DAD is recommended), linearity, accuracy, precision, and robustness.
Workflow for a Forced Degradation Study
The following diagram illustrates a typical workflow for conducting a forced degradation study of this compound.
Caption: Workflow for conducting a forced degradation study.
This workflow outlines the key steps from sample preparation and exposure to various stress conditions, through to the analysis of degradation products and validation of the analytical method.
Signaling Pathways and Logical Relationships
The degradation of this compound does not involve biological signaling pathways in the traditional sense. However, the logical relationship between the parent drug and its degradation products under different stress conditions can be visualized.
Caption: Degradation pathways of this compound.
This diagram illustrates that this compound, when subjected to various stress conditions, can lead to the formation of different classes of degradation products. The exact structures of these products would require detailed characterization using techniques like mass spectrometry and NMR.
Technical Support Center: Isometamidium Chloride Combination Therapy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isometamidium Chloride (ISM) combination therapy to combat drug resistance in trypanosomes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is combination therapy with this compound (ISM) necessary?
A1: The extensive use of this compound as a monotherapy for treating African Animal Trypanosomiasis (AAT) has led to the emergence of drug-resistant strains of trypanosomes, particularly Trypanosoma congolense.[1][2] In some regions, resistance levels are so high that the drug is virtually useless, leaving farmers with no effective treatment options.[1] Combination therapy aims to overcome this resistance by using a second compound to enhance the efficacy of ISM, potentially by different mechanisms of action or by increasing its intracellular concentration.
Q2: What are the known mechanisms of action and resistance to this compound?
A2: The primary mechanism of action of ISM is believed to be the cleavage of kinetoplast DNA (kDNA)-topoisomerase complexes.[3] The kinetoplast, a network of circular DNA within the mitochondrion of trypanosomes, is the main site of ISM accumulation.[3] Resistance to ISM is often associated with reduced drug accumulation within the parasite.[3][4] This can be due to decreased uptake, increased efflux, or changes in the mitochondrial membrane potential, which affects drug accumulation in the mitochondrion.[3][4][5]
Q3: Which compounds have shown promise in combination with ISM to combat resistance?
A3: Several studies have investigated the use of other drugs in combination with ISM to treat resistant trypanosome infections. These include:
-
Tetracyclines (e.g., Oxytetracycline): Have been shown to chemosensitize ISM-resistant T. congolense strains.[1][2]
-
Fluoroquinolones (e.g., Enrofloxacin): Similar to tetracyclines, these have demonstrated a synergistic effect with ISM against resistant strains.[1][2]
-
Calcium channel blockers (e.g., Verapamil): These have been explored for their potential to reverse resistance by inhibiting drug efflux pumps.
-
Calmodulin antagonists (e.g., Chlorpromazine): Also investigated for their ability to interfere with drug resistance mechanisms.
-
Chelating agents (e.g., Sodium-ethylenediaminetetra-acetic acid - EDTA): Have been studied in combination with ISM.[6]
Troubleshooting Guides
Problem: My in vivo experiment with ISM combination therapy in mice/cattle is not showing a curative effect against a known resistant strain.
| Possible Cause | Troubleshooting Step |
| Sub-optimal dosage of the partner drug. | Ensure the dosage of the combination drug is sufficient to achieve a synergistic effect. Dosages from successful studies include 20mg/kg for oxytetracycline and 5mg/kg for enrofloxacin in cattle.[1] |
| Inappropriate administration route or frequency. | The administration protocol is critical. For example, oxytetracycline was administered every 3 days for 30 days, and enrofloxacin every 2 days for 30 days in one study.[1] Review the pharmacokinetics of the partner drug to determine the optimal dosing schedule. |
| High level of pre-existing resistance. | The level of ISM resistance in the trypanosome strain may be too high for the chosen combination to overcome. Consider using a different combination partner or a higher dose of ISM if the therapeutic window allows. |
| Host immune status. | The host's immune system plays a role in clearing the infection.[5] Ensure that the experimental animals are immunocompetent. In some research models, immunosuppressed animals are used to induce resistance, which may not reflect a typical host response.[5] |
Problem: I am observing high variability in the prophylactic effect of ISM in my field trial.
| Possible Cause | Troubleshooting Step |
| Variable drug absorption. | Intramuscular injection can lead to variable absorption and the formation of a drug depot at the injection site, affecting the duration of protection.[7] |
| Drug degradation or quality. | Ensure the quality and proper storage of the ISM product being used. |
| Reinfections with highly resistant strains. | The level of drug resistance in the local trypanosome population can significantly impact the prophylactic period. |
| Host factors. | Individual animal factors can influence drug metabolism and clearance. |
| Alternative delivery systems. | Consider using sustained-release devices, which have been shown to provide a longer and more consistent prophylactic effect compared to intramuscular injections.[8][9][10] |
Data Presentation
Table 1: Efficacy of this compound (ISM) Combination Therapy against Resistant T. congolense in Cattle
| Treatment Group | Dosage | Administration Protocol | Cure Rate | Reference |
| ISM only | 0.5 mg/kg ISM | Single IM injection | 0% | [1] |
| ISM + Oxytetracycline | 0.5 mg/kg ISM + 20 mg/kg OTC | ISM single IM injection; OTC IM every 3 days for 30 days | 50% | [1] |
| ISM + Enrofloxacin | 0.5 mg/kg ISM + 5 mg/kg ENR | ISM single IM injection; ENR IM every 2 days for 30 days | 50% | [1] |
Table 2: In Vivo Efficacy of ISM Combinations against Diminazene Aceturate-Resistant T. brucei brucei in Rats
| Treatment Group | Parasite Clearance (24h Post-Treatment) | Relapse Rate (Day 35-39 Post-Treatment) | Reference |
| ISM only | 20% | 40% (Day 35) | [6] |
| ISM + Sodium-EDTA | 100% | 20% (Day 39) | [6] |
| ISM + Verapamil | 100% | 20% (Day 39) | [6] |
| ISM + Chlorpromazine | 80% | 20% (Day 37) | [6] |
Experimental Protocols
Protocol 1: In Vivo Assessment of ISM Combination Therapy in a Murine Model
This protocol is based on methodologies described in studies investigating ISM resistance.[1][5]
-
Animal Model: Use immunocompetent mice (e.g., Swiss white mice).
-
Trypanosome Strain: Inoculate mice intraperitoneally with a well-characterized ISM-resistant strain of Trypanosoma congolense or Trypanosoma brucei.
-
Infection Monitoring: Monitor parasitemia daily by examining a tail blood smear under a microscope.
-
Treatment Groups:
-
Group A: Untreated control.
-
Group B: Treated with ISM alone (e.g., 1 mg/kg body weight, intramuscularly).
-
Group C: Treated with the combination partner drug alone.
-
Group D: Treated with ISM in combination with the partner drug.
-
-
Drug Administration: Administer drugs at the first peak of parasitemia. The route and frequency will depend on the specific drugs being tested.
-
Post-Treatment Monitoring: Monitor survival and parasitemia for at least 60 days to check for relapse infections.
-
Data Analysis: Analyze survival data using Kaplan-Meier survival curves and compare treatment groups using a log-rank test.
Protocol 2: In Vitro Drug Sensitivity Assay
This protocol is adapted from methods used for assessing trypanocidal drug activity.
-
Parasite Culture: Culture bloodstream forms of the desired trypanosome strain in appropriate media (e.g., HMI-9).
-
Drug Preparation: Prepare stock solutions of ISM and the partner drug in a suitable solvent (e.g., DMSO or water) and make serial dilutions.
-
Assay Setup:
-
Seed a 96-well plate with trypanosomes at a density of ~2 x 10^4 cells/mL.
-
Add the drug dilutions to the wells in triplicate. Include a no-drug control.
-
To test for synergy, use a fixed ratio of the two drugs in serial dilutions.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 48-72 hours.
-
Viability Assessment: Determine the viability of the trypanosomes using a resazurin-based assay (e.g., AlamarBlue). Measure fluorescence or absorbance.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) for each drug and the combination. The nature of the interaction (synergistic, additive, or antagonistic) can be determined by calculating the combination index (CI).
Visualizations
Caption: General workflow for in vivo and in vitro assessment of ISM combination therapy.
Caption: Putative mechanisms of this compound resistance in trypanosomes.
References
- 1. Chemosensitization of Trypanosoma congolense Strains Resistant to this compound by Tetracyclines and Enrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemosensitization of Trypanosoma congolense strains resistant to this compound by tetracyclines and enrofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug management and parasite resistance in bovine trypanosomiasis in Africa [fao.org]
- 4. The individual components of commercial isometamidium do not possess stronger trypanocidal activity than the mixture, nor bypass isometamidium resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genomic analysis of this compound resistance in Trypanosoma congolense - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of Isometamidiumin Combination with Verapamil, Chlorpromazine or Sodium-ethylenediaminetetra-acetic Acid in Treatment of Experimental Diminazene Aceturate-resistant Strain of Trypanosoma brucei brucei Infection in Rats | Sahel Journal of Veterinary Sciences [saheljvs.org]
- 7. Pharmacokinetics of the chemoprophylactic and chemotherapeutic trypanocidal drug this compound (Samorin) in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Field Evaluation of the Prophylactic Effect of an Isometamidium Sustained-Release Device against Trypanosomiasis in Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cgspace.cgiar.org [cgspace.cgiar.org]
- 10. Field evaluation of the prophylactic effect of an isometamidium sustained-release device against trypanosomiasis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Isometamidium Chloride and Diminazene Aceturate Efficacy in Bovine Trypanosomiasis
A deep dive into the therapeutic and prophylactic capabilities of two critical trypanocidal agents.
In the ongoing battle against bovine trypanosomiasis, a debilitating parasitic disease impacting cattle health and productivity across Africa, Isometamidium Chloride (ISM) and Diminazene Aceturate (DA) remain cornerstone chemotherapeutic and chemoprophylactic agents.[1] This guide provides a comprehensive comparison of their efficacy, drawing upon key experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound is primarily recognized for its prophylactic properties, offering extended protection against trypanosome infections.[2][3] Diminazene Aceturate is predominantly used for its curative effects, rapidly clearing parasites from the bloodstream.[2] However, field studies reveal nuances in their performance, influenced by factors such as the trypanosome species, geographical location, and the emergence of drug resistance.[4][5][6]
Quantitative Efficacy Comparison
The following tables summarize key quantitative data from comparative studies on the efficacy of this compound and Diminazene Aceturate in cattle.
Table 1: Prophylactic Efficacy Comparison
| Parameter | This compound (ISM) | Diminazene Aceturate (DA) | Study Details |
| Mean Time to Infection (Any Trypanosome) | No significant difference from DA[2][7][8] | No significant difference from ISM[2][7][8] | Natural infection in cattle under a suppressed tsetse population in Uganda.[2][7][8] |
| Mean Time to T. vivax Infection | Lower than for T. congolense and T. brucei[7][9] | Lower than for T. congolense and T. brucei[7][9] | Natural infection in cattle in Uganda.[7][9] |
| Mean Time to T. congolense Infection | Intermediate between T. vivax and T. brucei[7][9] | Intermediate between T. vivax and T. brucei[7][9] | Natural infection in cattle in Uganda.[7][9] |
| Mean Time to T. brucei Infection | Highest among the three species[7][9] | Highest among the three species[7][9] | Natural infection in cattle in Uganda.[7][9] |
| Cumulative Infection Rate (8 months) | 58.5% (Intramuscular) vs. 27.7% (Sustained-Release)[10][11] | 77.4% (Untreated Control) | Field trial in Mali with N'Dama cattle.[10][11] |
Table 2: Curative Efficacy and Resistance
| Parameter | This compound (ISM) | Diminazene Aceturate (DA) | Study Details |
| Therapeutic Efficacy (T. vivax) | 100% at 0.5 mg/kg and 1.0 mg/kg[12] | 100% at 7 mg/kg[12] | Experimental infection in Girolando calves.[12] |
| Relapse after Treatment (T. vivax) | No relapses up to 180 days post-treatment[12] | Failed to prevent reinfection at 50 days post-treatment[12] | Experimental infection in Girolando calves.[12] |
| Resistance (T. congolense) | Resistance observed at prophylactic (0.5-1.0 mg/kg) and therapeutic (up to 2.0 mg/kg) doses in some isolates.[4][6] | Resistance observed at therapeutic doses (up to 10.5 mg/kg) in some isolates.[4][6] | Study on T. congolense stocks from Burkina Faso in Boran cattle.[4][6] |
| Relapse after DA Treatment (T. vivax) | N/A | 8.6% of cattle relapsed after treatment.[5] | Field study in Burkina Faso.[5] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data. Below are summaries of the experimental protocols from key cited studies.
Study 1: Protective Efficacy Against Natural Infection in Uganda
-
Objective: To assess the protective efficacy of ISM and DA against natural Trypanosoma brucei, T. congolense, and T. vivax infections in cattle under a suppressed tsetse fly population.
-
Animals: A total of 300 cattle were involved, with 66 trypanosome-infected cattle treated with ISM, 57 with DA, and 177 trypanosome-free animals as controls.[2][7][8]
-
Drug Administration: Specific dosages were not detailed in the abstract but followed standard veterinary practice.
-
Monitoring: Cattle were monitored for 12 months, with checks for trypanosome infection every 4 weeks.[2][7][8]
-
Diagnostics: The specific diagnostic methods used were not detailed in the abstract.
-
Data Analysis: Survival analysis was used to compare the mean time to infection among the different treatment groups and for different trypanosome species.
Study 2: Therapeutic Efficacy Against Experimental T. vivax Infection
-
Objective: To evaluate the therapeutic efficacy of different drugs, including DA and ISM, against experimentally induced T. vivax infection in calves.[12]
-
Animals: Thirty male Girolando calves were used.[12]
-
Infection: Calves were experimentally infected intravenously with approximately 1 x 10^6 T. vivax trypomastigotes.[12]
-
Drug Administration:
-
Monitoring: Animals were monitored for the presence of T. vivax in the blood and for relapse after treatment. Reinfection was attempted on the 50th day post-treatment.[12]
-
Diagnostics: The specific diagnostic methods were not detailed in the abstract.
Signaling Pathways and Logical Relationships
The development of drug resistance is a critical factor in the long-term efficacy of both this compound and Diminazene Aceturate. The "sanative pair" strategy, which involves alternating between the two drugs, has been proposed to mitigate the development of resistance.[13]
Conclusion
Both this compound and Diminazene Aceturate are vital tools in the management of bovine trypanosomiasis. While DA offers a reliable curative solution, its prophylactic period is short.[2][12] Conversely, ISM provides a longer duration of protection, making it suitable for prophylactic use.[2][3] The choice of drug should be guided by the specific epidemiological context, including the prevalent trypanosome species, the risk of infection, and local drug resistance patterns. The emergence of multi-drug resistance underscores the urgent need for continued surveillance and the development of novel therapeutic strategies to ensure the long-term viability of these essential medicines.[1][14]
References
- 1. cambridge.org [cambridge.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. Expression of resistance to isometamidium and diminazene in Trypanosoma congolense in Boran cattle infected by Glossina morsitans centralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. africaresearchconnects.com [africaresearchconnects.com]
- 7. Protective efficacy of this compound and diminazene aceturate against natural Trypanosoma brucei, Trypanosoma congolense and Trypanosoma vivax infections in cattle under a suppressed tsetse population in Uganda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective efficacy of this compound and diminazene aceturate against natural <i>Trypanosoma brucei<i/>, <i>Trypanosoma congolense<i/> and <i>Trypanosoma vivax<i/> infections in cattle under a suppressed tsetse population in Uganda [agris.fao.org]
- 9. researchgate.net [researchgate.net]
- 10. Field Evaluation of the Prophylactic Effect of an Isometamidium Sustained-Release Device against Trypanosomiasis in Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.itg.be [research.itg.be]
- 12. Comparison of therapeutic efficacy of different drugs against Trypanosoma vivax on experimentally infected cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. Frontiers | African animal trypanocide resistance: A systematic review and meta-analysis [frontiersin.org]
Comparative Prophylactic Efficacy of Isometamidium Chloride and Homidium Bromide in Bovine Trypanosomiasis
A comprehensive analysis of two key trypanocidal agents reveals differences in prophylactic duration, resistance profiles, and pharmacokinetic properties.
For decades, Isometamidium Chloride and Homidium Bromide have been mainstays in the control of African Animal Trypanosomiasis (AAT), a debilitating parasitic disease in livestock. While both belong to the phenanthridine class of drugs, a detailed comparison of their prophylactic performance, supported by experimental data, is crucial for researchers, scientists, and drug development professionals seeking to optimize control strategies.[1] This guide provides an objective comparison of these two agents, focusing on their efficacy, mechanisms of action, and pharmacokinetic profiles.
Prophylactic Efficacy: A Head-to-Head Comparison
Field and experimental studies have consistently demonstrated that this compound generally offers a longer period of prophylactic protection against trypanosome infections compared to Homidium Bromide.
A field trial in Kenya involving zebu cattle showed that the mean interval between treatments for a group receiving this compound (1 mg/kg body weight) was 7.5 ± 1.9 weeks.[2] In contrast, the group treated with Homidium Bromide at the same dosage required retreatment at a mean interval of 4.6 ± 2.1 weeks.[2] Despite the need for more frequent treatments, the total drug costs for the Homidium group were lower.[2]
Interestingly, the use of sustained-release devices (SRDs) has shown promise in extending the prophylactic period of both drugs. In one study, an ethidium (Homidium) SRD extended the average protection period to 8.3 months compared to 3 months for intramuscular injection.[3] Similarly, an Isometamidium SRD provided protection for an average of 20 months, a significant increase from the 5.7 months observed with intramuscular injection.[3]
| Drug | Dosage (Intramuscular) | Mean Prophylactic Period | Key Findings |
| This compound | 1 mg/kg | 7.5 ± 1.9 weeks[2] | Longer duration of protection compared to Homidium Bromide.[2] |
| Homidium Bromide | 1 mg/kg | 4.6 ± 2.1 weeks[2] | Shorter duration of protection but lower total drug cost.[2] |
| This compound (SRD) | 0.5 mg/kg | 20 months[3] | Significant extension of prophylactic effect with SRD.[3] |
| Homidium Bromide (SRD) | 1 mg/kg | 8.3 months[3] | SRD significantly prolonged the protective period.[3] |
Mechanism of Action: Targeting Trypanosomal DNA
Both this compound and Homidium Bromide exert their trypanocidal effects by interfering with the parasite's DNA, although their precise mechanisms have subtle differences.
This compound is understood to selectively inhibit kinetoplast DNA (kDNA) topoisomerase II, an enzyme crucial for the replication of the parasite's mitochondrial DNA.[4] This inhibition leads to the shrinking and eventual disappearance of the kDNA network, ultimately causing cell death.[4] Other proposed mechanisms include the modification of the mitochondrial membrane and the glycoprotein structure on the surface of the endoplasmic reticulum.[5]
Homidium Bromide , also known as ethidium bromide, acts as a DNA intercalating agent.[6] It inserts itself between the base pairs of the DNA helix, which can inhibit DNA replication and transcription.[6] This interference with DNA processes is lethal to the trypanosome.[6] It has also been shown to interfere with glycosomal functions and trypanothione metabolism.[7]
Figure 1: Simplified mechanisms of action for this compound and Homidium Bromide.
Pharmacokinetics: Absorption, Distribution, and Elimination
The pharmacokinetic profiles of this compound and Homidium Bromide explain their differing prophylactic durations. Both drugs exhibit extensive tissue binding, which contributes to their prolonged presence in the body.
This compound: Following intramuscular administration in cattle, Isometamidium is rapidly absorbed, with peak serum concentrations observed within an hour.[8][9] However, these serum levels decline quickly.[9][10] The drug's long prophylactic effect is attributed to the formation of a depot at the injection site and significant binding to tissues, particularly the liver and kidneys, from which it is slowly released.[10][11][12] The elimination half-life from these tissues can be several weeks.[12]
Homidium Bromide: After intramuscular injection in cattle, Homidium also shows rapid absorption with peak serum concentrations reached quickly.[13] The decline in serum concentration is multi-exponential, with a terminal elimination half-life of over 100 hours.[13] Similar to Isometamidium, it persists in tissues, with detectable levels in serum for up to 90 days post-treatment.[13] The bioavailability of intramuscularly administered Homidium has been reported to be around 60%.[14]
| Parameter | This compound | Homidium Bromide |
| Administration Route | Intramuscular, Intravenous[10][15] | Intramuscular, Intravenous[13][15] |
| Absorption (IM) | Rapid, with a depot forming at the injection site[9][11] | Rapid absorption[13][14] |
| Distribution | Extensive tissue binding, particularly in liver and kidneys[9][11][12] | Wide tissue distribution, with high concentrations in liver and kidneys[14] |
| Elimination Half-life | Long terminal elimination phase (e.g., 286 hours after IM)[11] | Tri-exponential decline with a terminal half-life of ~106 hours[13] |
| Bioavailability (IM) | ~66%[11] | ~60%[14] |
Resistance
The emergence of drug-resistant trypanosome strains is a significant challenge in the control of AAT.[16] Resistance has been reported for both this compound and Homidium Bromide.
Studies have shown evidence of Trypanosoma congolense resistant to Homidium and T. vivax resistant to Isometamidium.[2] The development of resistance to Homidium appears to be more readily induced than to Isometamidium.[17][18] Cross-resistance between the two drugs has also been observed.[17] The mechanisms of resistance are not fully understood but may involve decreased drug uptake by the parasite.
Figure 2: Prophylactic outcomes with sensitive vs. resistant trypanosomes.
Experimental Protocols
Prophylactic Efficacy Trial in Cattle (Field Study)
-
Objective: To compare the duration of prophylaxis of this compound and Homidium Bromide against natural trypanosome challenge.
-
Animals: Zebu cattle divided into three groups: Isometamidium treatment, Homidium treatment, and a control group.
-
Drug Administration: Both drugs administered intramuscularly at a dose of 1 mg/kg body weight.
-
Monitoring: Cattle were monitored weekly for the presence of trypanosomes using the buffy coat technique.
-
Retreatment Criteria: Treatment groups were retreated on a group basis when 10% of the animals in that group became parasitemic since the last group treatment.
-
Data Collection: The interval between treatments, packed cell volume (PCV), and body weight were recorded.
Pharmacokinetic Study in Cattle
-
Objective: To determine the pharmacokinetic parameters of this compound and Homidium Bromide.
-
Animals: Healthy, non-infected cattle.
-
Drug Administration: A single intravenous or intramuscular dose of the drug (e.g., 1 mg/kg body weight).
-
Sample Collection: Blood samples were collected at predetermined time points (e.g., 0, 1, 3, 6, 12, 24, 48 hours and then at regular intervals for several weeks).
-
Analysis: Drug concentrations in serum or plasma were quantified using a sensitive method such as a competitive enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).
-
Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t1/2), and area under the curve (AUC) were calculated using appropriate software.
In Vivo Drug Sensitivity Assay in Mice
-
Objective: To assess the sensitivity of trypanosome isolates to this compound and Homidium Chloride.
-
Animals: Laboratory mice.
-
Infection: Mice were infected intraperitoneally with a specific number of trypanosomes.
-
Treatment: At the first peak of parasitemia, mice were treated with varying doses of the trypanocidal drugs daily for a set period (e.g., 4 consecutive days).
-
Monitoring: The presence of parasites in the blood was monitored for up to 60 days post-treatment.
-
Outcome: A cure was defined as the absence of parasites in the blood for the duration of the follow-up period. Relapse indicated drug resistance.[16][19]
Figure 3: Workflow for in vivo drug sensitivity testing in mice.
References
- 1. woah.org [woah.org]
- 2. Comparison of this compound and homidium bromide as prophylactic drugs for trypanosomiasis in cattle at Nguruman, Kenya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extension of the prophylactic effects of Isometamidium and Ethidium using sustained release devices [fao.org]
- 4. Genomic analysis of this compound resistance in Trypanosoma congolense - PMC [pmc.ncbi.nlm.nih.gov]
- 5. funaab.edu.ng [funaab.edu.ng]
- 6. Ethidium bromide - Wikipedia [en.wikipedia.org]
- 7. Drug management and parasite resistance in bovine trypanosomiasis in Africa [fao.org]
- 8. Pharmacokinetics and efficacy of this compound against Trypanosoma vivax in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and histopathological investigations of isometamidium in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fao.org [fao.org]
- 11. Pharmacokinetics of the chemoprophylactic and chemotherapeutic trypanocidal drug this compound (Samorin) in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fao.org [fao.org]
- 13. Some pharmacokinetic parameters of the trypanocidal drug homidium bromide in Friesian and Boran steers using an enzyme-linked immunosorbent assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioavailability, pharmacokinetics, and tissue distribution of 14C homidium after parenteral administration to Boran cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Table: Drugs Commonly Used for Trypanosomiasis in Domestic Animals-Merck Veterinary Manual [merckvetmanual.com]
- 16. This compound and homidium chloride fail to cure mice infected with Ethiopian Trypanosoma evansi type A and B | PLOS Neglected Tropical Diseases [journals.plos.org]
- 17. African animal trypanocide resistance: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | African animal trypanocide resistance: A systematic review and meta-analysis [frontiersin.org]
- 19. This compound and homidium chloride fail to cure mice infected with Ethiopian Trypanosoma evansi type A and B - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Isometamidium Chloride Against Diverse Trypanosoma evansi Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Isometamidium Chloride's (ISM) efficacy against various strains of Trypanosoma evansi, the causative agent of Surra. This document synthesizes experimental data on drug sensitivity, outlines detailed methodologies for key experiments, and visualizes complex biological processes and workflows.
This compound is a crucial trypanocidal drug for the control of animal trypanosomiasis. However, its efficacy is increasingly challenged by the emergence of drug-resistant strains of T. evansi across different geographical regions. This guide aims to provide a clear overview of the current landscape of ISM efficacy, supported by experimental data.
Quantitative Efficacy Data
The efficacy of this compound varies significantly among different T. evansi isolates, with reports of both sensitivity and resistance. The following tables summarize key in vivo and in vitro findings from various studies.
In Vivo Efficacy of this compound against Trypanosoma evansi Strains
| Host Animal | T. evansi Strain/Origin | This compound Dose | Outcome | Reference |
| Mice | Ethiopian Type A & B | 1 mg/kg | Failed to cure any infection | [1] |
| Mice | Kenyan isolates (40 total) | 1 mg/kg | 28 out of 40 isolates (70%) were resistant | [2] |
| Rats | Indian isolate | 1 mg/kg (intraperitoneal) | 90% anti-trypanosomal efficacy | [3] |
| Buffalo Calves | Indian isolate | 0.5 mg/kg (intravenous) | Effective treatment | [4][5] |
| Cattle | Indian isolate | 0.5 mg/kg (intramuscular) | Effective treatment, with no parasitemia observed on day 3 post-treatment | [6][7] |
In Vitro Susceptibility of Trypanosoma species to this compound
| Trypanosoma Species | Strain/Isolate | IC50 Value (ng/mL) | Reference |
| T. evansi | Ethiopian isolates | Not explicitly provided, but graphical data suggests variability. | [8] |
| T. brucei gambiense | - | ~0.5 | [8] |
| T. brucei brucei | - | ~0.3 | [8] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the accurate assessment of trypanocidal drug efficacy. Below are methodologies for key in vivo and in vitro experiments.
In Vivo Efficacy Assessment in a Murine Model
This protocol is a standard method for evaluating the curative efficacy of trypanocidal drugs against T. evansi infection in mice.
-
Animal Model: Swiss albino mice are commonly used.[9]
-
Parasite Preparation and Inoculation: T. evansi is maintained in donor mice. For infection, blood from a highly parasitemic donor mouse is diluted in a suitable buffer (e.g., phosphate-saline-glucose) to a concentration of approximately 1 x 10^5 trypanosomes per mL. Each experimental mouse is then inoculated intraperitoneally with 0.1 mL of this suspension.[2]
-
Treatment: Treatment is initiated upon the first peak of parasitemia. The test drug, such as this compound, is administered at the desired concentration (e.g., 1 mg/kg body weight). A control group receives the vehicle solution only.[1]
-
Monitoring: Parasitemia is monitored daily by examining a wet blood film from a tail snip under a microscope. The disappearance of parasites from the blood is indicative of clearance.[9]
-
Follow-up and Relapse: Mice are monitored for an extended period (e.g., 60 days) post-treatment to check for relapse of infection. A relapse is confirmed by the reappearance of trypanosomes in the blood.[1]
In Vitro Drug Sensitivity Assay
This assay determines the concentration of a drug that inhibits 50% of parasite growth (IC50), providing a quantitative measure of drug efficacy.
-
Parasite Culture: Bloodstream forms of T. evansi are cultured in a suitable medium (e.g., HMI-9) supplemented with fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Assay Setup: The assay is typically performed in 96-well microtiter plates. A suspension of T. evansi is added to each well.
-
Drug Addition: The test drug is serially diluted and added to the wells. A positive control (a known effective drug) and a negative control (no drug) are included.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours).
-
Viability Assessment: Parasite viability is assessed using a fluorescent dye (e.g., Alamar Blue or SYBR Green I). The fluorescence intensity, which correlates with the number of viable parasites, is measured using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of parasite growth inhibition against the drug concentration.
Visualizing Mechanisms and Workflows
Understanding the mechanism of action of this compound and the workflow of efficacy studies is crucial for interpreting experimental results and developing new therapeutic strategies.
References
- 1. This compound and homidium chloride fail to cure mice infected with Ethiopian Trypanosoma evansi type A and B | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. Variation of sensitivity of Trypanosoma evansi isolates from Isiolo and Marsabit counties of Kenya to locally available trypanocidal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of isometamidium hydrochloride on Trypanosoma evansi infections in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. entomoljournal.com [entomoljournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Oral route of transmission: Trypanosoma evansi in a mice model experiment - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Clinical Trial of Isometamidium Chloride and Quinapyramine in Equine Trypanosomiasis
This guide provides a comparative analysis of Isometamidium Chloride and Quinapyramine, two trypanocidal drugs used in the treatment of equine trypanosomiasis, commonly known as "Surra." The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the drugs' efficacy, mechanisms of action, and safety profiles based on available experimental data.
Comparative Efficacy
A study by Amjad et al. (2022) provides a direct comparison of the therapeutic efficacy of Quinapyramine Sulphate and this compound in Thoroughbred horses naturally infected with Trypanosoma evansi. The results indicate a higher efficacy for Quinapyramine Sulphate in this particular study.[1]
Table 1: Comparative Therapeutic Efficacy
| Drug | Efficacy at Day 21 Post-Treatment | Reference |
| Quinapyramine Sulphate | 100% | [1] |
| This compound | 95.83% | [1] |
Experimental Protocols
The aforementioned study by Amjad et al. (2022) employed the following protocol to evaluate the efficacy of the two drugs.
Animal Selection and Diagnosis
Thoroughbred horses exhibiting clinical signs of trypanosomiasis were selected for the study.[1] The diagnosis was confirmed through microscopic examination of blood smears to identify the presence of Trypanosoma evansi.[1]
Treatment Groups and Drug Administration
A total of 72 infected horses were randomly divided into three groups of 24 animals each.[2]
-
Group A (Quinapyramine Sulphate): Treated with a single intramuscular dose of Quinapyramine Sulphate at a rate of 3000 mg/ml per 50 kg body weight.[1]
-
Group B (this compound): Treated with a single slow intravenous dose of this compound Hydrochloride at a rate of 0.5 mg/2.5 ml of a 1% solution per 50 kg body weight.[1]
-
Group C (Diminazene Aceturate): This group was treated with Diminazene Aceturate and served as another comparison group in the original study.
Assessment of Efficacy
The therapeutic efficacy was determined by monitoring the clinical signs and conducting parasitological examinations of blood smears at different time points post-treatment.[1] The percentage efficacy was calculated based on the number of animals that recovered after treatment.[2] Hematological parameters were also assessed to monitor the recovery of the horses.[1]
Mechanism of Action
While the precise signaling pathways are not fully elucidated, the proposed mechanisms of action for each drug are distinct.
This compound: The mode of action for Isometamidium is not completely understood, but it is believed to selectively inhibit the kinetoplastic topoisomerase type II of the trypanosome.[3] There is also evidence to suggest that it modifies the mitochondrial membrane and the glycoprotein structure on the surface of the endoplasmic reticulum.[4]
Quinapyramine: This drug is thought to disrupt the energy production processes within the trypanosome.[5] Specifically, it interferes with the enzymes involved in the electron transport chain, a critical pathway for generating energy in the parasite, ultimately leading to its death.[5]
Adverse Effects
Both drugs are associated with potential adverse effects in horses.
Table 2: Comparative Adverse Effects
| Drug | Reported Adverse Effects | References |
| This compound | - Local tissue irritation and swelling at the injection site.[4] - Systemic effects at high doses can include restlessness, hyperaesthesia, shivering, convulsions, and in rare cases, death.[2] - It is advised not to exceed a dosage of 0.5mg/kg in horses.[6] | [2][4][6] |
| Quinapyramine | - Poorly tolerated in some horses, causing local reactions.[7][8] - High doses can lead to toxic reactions within hours of administration.[7][8] - General disorders and, in some instances, death have been reported.[7][8] - Relapse of a neurological form of trypanosomiasis has been observed in horses after treatment.[9][10][11] | [7][8][9][10][11] |
Experimental Workflow
The general workflow for a head-to-head clinical trial comparing these two trypanocidal drugs in horses is illustrated below.
Conclusion
Based on the cited study, Quinapyramine Sulphate demonstrated a higher therapeutic efficacy in treating equine trypanosomiasis compared to this compound. However, both drugs are associated with potentially severe adverse effects that require careful consideration and monitoring during treatment. The choice of drug may depend on various factors, including the specific trypanosome strain, the severity of the infection, and the individual animal's tolerance. Further research is warranted to fully elucidate the mechanisms of action and to develop safer and more effective therapeutic strategies for equine trypanosomiasis.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Nanoformulation of a Trypanocidal Drug this compound Ameliorates the Apurinic-Apyrimidinic DNA Sites/Genotoxic Effects in Horse Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. funaab.edu.ng [funaab.edu.ng]
- 5. nawanlab.com [nawanlab.com]
- 6. bimeda.co.ke [bimeda.co.ke]
- 7. researchgate.net [researchgate.net]
- 8. Biocompatibility and Targeting Efficiency of Encapsulated Quinapyramine Sulfate-Loaded Chitosan-Mannitol Nanoparticles in a Rabbit Model of Surra - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neurological trypanosomiasis in quinapyramine sulfate-treated horses--a breach of the blood-brain barrier? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. madbarn.com [madbarn.com]
In Vitro vs. In Vivo Correlation of Isometamidium Chloride Susceptibility: A Comparative Guide
An Objective Analysis for Researchers and Drug Development Professionals
Isometamidium chloride (ISM) has been a cornerstone in the control of animal African trypanosomosis for decades, valued for both its therapeutic and prophylactic properties.[1] However, the emergence of drug-resistant trypanosome strains necessitates a continual evaluation of its efficacy.[1] Understanding the correlation between in vitro susceptibility and in vivo outcomes is critical for predicting clinical success, monitoring for resistance, and guiding the development of new trypanocidal agents. This guide provides a comparative analysis of in vitro and in vivo experimental data on this compound susceptibility, complete with detailed experimental protocols and visual workflows.
Data Presentation: A Comparative Summary
The following tables summarize quantitative data from various studies, highlighting the differences in this compound's efficacy under laboratory (in vitro) and live animal (in vivo) conditions.
Table 1: In Vitro Susceptibility of Trypanosoma Species to this compound
| Trypanosoma Species | Isolate/Strain | IC50 (ng/mL) | Experimental Model | Reference |
| T. congolense | IL 1180 (sensitive) | 10 | In vitro culture | [2] |
| T. congolense | IL 3343 (resistant) | 1000 | In vitro culture | [2] |
| T. congolense | IL 3344 (resistant) | 2000 | In vitro culture | [2] |
| T. congolense | Purified ISM | Similar to commercial | 96-well plate assay | [3] |
| T. brucei brucei | Purified ISM | Similar to commercial | 96-well plate assay | [3] |
IC50: The concentration of a drug that kills 50% of the parasite population.
Table 2: In Vivo Efficacy of this compound Against Trypanosoma Infections
| Trypanosoma Species | Host Animal | Dosage | Outcome | Reference |
| T. evansi | Rats | 1 mg/kg (IP) | 90% anti-trypanosomal efficacy | [4] |
| T. evansi | Cattle | 0.5 mg/kg (IM) | Effective, cleared parasitemia by day 3 | [5] |
| T. evansi (Type A & B) | Mice | 1 mg/kg (IP) | Failed to cure any infection | [1][6] |
| T. congolense | Mice | 1 mg/kg | Efficient prophylactic effect at 2 months | [3] |
IP: Intraperitoneal, IM: Intramuscular
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
In Vitro Drug Sensitivity Assay
This assay determines the concentration of this compound that is effective against trypanosomes in a controlled laboratory setting.
-
Parasite Culture : Bloodstream forms of Trypanosoma species are cultured in 96-well tissue culture plates.[3][7]
-
Drug Dilution : this compound is prepared in a series of dilutions.
-
Incubation : The cultured trypanosomes are exposed to the various drug concentrations for a specified period, typically 48 hours.[3][7]
-
Viability Assessment : The number of viable parasites is determined. One common method is quantifying the ATP present in the culture medium using a luminescent cell viability assay.[8] Another method involves the uptake of [3H]-hypoxanthine.[9]
-
IC50 Calculation : The IC50 value, the concentration of the drug that inhibits 50% of the trypanosome population, is calculated.[3]
In Vivo Efficacy Study in Mice
This protocol evaluates the therapeutic and prophylactic efficacy of this compound in a living organism.
-
Infection : Mice are inoculated intraperitoneally with a specific number of trypanosomes (e.g., 2.5 x 10^7).[1]
-
Parasitemia Monitoring : The level of parasites in the blood is monitored daily using microscopy.[1]
-
Treatment : At the first peak of parasitemia, the infected mice are treated with this compound at a specified dose (e.g., 1 mg/kg body weight) administered intraperitoneally.[1][10] For prophylactic studies, treatment is administered prior to infection.[3]
-
Follow-up : The mice are monitored for a set period (e.g., 60 days) for the presence of parasites in the blood to check for relapse.[1][10]
-
Outcome Measurement : The curative efficacy is determined by the percentage of mice that are cleared of the infection and survive without relapse.
In Vivo Efficacy Study in Cattle
This protocol assesses the effectiveness of this compound in a natural host under field or controlled conditions.
-
Diagnosis : Cattle naturally or experimentally infected with Trypanosoma are identified through microscopic examination of blood smears.[5]
-
Pre-treatment Sampling : Blood and serum samples are collected to analyze baseline haematological and biochemical parameters.[5]
-
Treatment : Infected cattle are treated with this compound, typically via intramuscular injection at a dose of 0.5 mg/kg body weight.[5]
-
Post-treatment Monitoring : The presence of parasites in the blood is monitored at regular intervals (e.g., 3, 7, and 14 days post-treatment).[5] Haematological and biochemical parameters are also re-assessed to determine recovery.[5]
-
Efficacy Assessment : The effectiveness of the treatment is determined by the disappearance of clinical signs and the absence of parasitemia in the blood.[5]
Visualizing the Workflow and Correlation
To better illustrate the relationship between in vitro and in vivo studies, the following diagrams have been generated.
Caption: Workflow for comparing in vitro and in vivo susceptibility.
References
- 1. This compound and homidium chloride fail to cure mice infected with Ethiopian Trypanosoma evansi type A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An in vitro assay for drug sensitivity of Trypanosoma congolense using in vitro-derived metacyclic trypanosomes [ilri.org]
- 3. The susceptibility of Trypanosoma congolense and Trypanosoma brucei to this compound and its synthetic impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. entomoljournal.com [entomoljournal.com]
- 6. This compound and homidium chloride fail to cure mice infected with Ethiopian Trypanosoma evansi type A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro drug sensitivity of Trypanosoma congolense isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genomic analysis of this compound resistance in Trypanosoma congolense - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cost-Effectiveness of Trypanocidal Drugs
A Guide for Researchers and Drug Development Professionals
Human African Trypanosomiasis (HAT), or sleeping sickness, remains a significant public health challenge in sub-Saharan Africa. Effective treatment is crucial for patient survival and disease control. This guide provides a comparative analysis of the cost-effectiveness of key trypanocidal drugs, offering a resource for researchers, scientists, and drug development professionals. The analysis considers drug efficacy, treatment regimens, and associated costs, supported by available data and experimental evidence.
Comparative Analysis of Trypanocidal Drugs
The choice of trypanocidal drug depends on the subspecies of the infecting parasite (Trypanosoma brucei gambiense or Trypanosoma brucei rhodesiense) and the stage of the disease (hemolymphatic or meningoencephalic). The following table summarizes the key characteristics and cost-effectiveness indicators of commonly used trypanocidal drugs.
| Drug | Parasite Subspecies | Disease Stage | Efficacy (Cure Rate) | Treatment Regimen | Cost of Full Course of Treatment (USD) | Key Considerations |
| Fexinidazole | T. b. gambiense | Stage 1 & Stage 2 (non-severe) | ~91% for stage 2[1] | 10-day oral administration | Provided free of charge by WHO in endemic countries[2] | First all-oral treatment, simplifying administration and reducing hospitalization needs.[1] |
| Nifurtimox-Eflornithine Combination Therapy (NECT) | T. b. gambiense | Stage 2 | ~98%[1] | 10 days of oral nifurtimox and 7 days of intravenous eflornithine | Kit for 4 patients: ~$890 (though often donated)[3][4] | Highly effective but requires intravenous administration and hospitalization.[1][5] |
| Melarsoprol | T. b. rhodesiense (primarily), T. b. gambiense (second-line) | Stage 2 | ~95%[6] | 10-day intravenous injection schedule | Provided free of charge by WHO in endemic countries[6] | Highly effective but associated with severe, sometimes fatal, encephalopathic reactions.[7][8][9][10] |
| Pentamidine | T. b. gambiense | Stage 1 | >90%[11] | 7-10 daily intramuscular injections | ~$259 for 300mg (supplier price, actual cost may vary)[12] | Standard treatment for first-stage T. b. gambiense HAT. |
| Suramin | T. b. rhodesiense | Stage 1 | High | Series of intravenous injections over 3-4 weeks | ~$95 for 1mg (supplier price, actual cost may vary)[13][14] | Drug of choice for first-stage T. b. rhodesiense HAT.[15] |
| Eflornithine (monotherapy) | T. b. gambiense | Stage 2 | High | 14 days of intravenous infusions | Cost per patient saved (including drug cost): ~$845 (2008 study)[16][17] | Largely replaced by NECT due to a more complex and lengthy administration schedule.[16][18][17] |
Note: The cost of drugs can vary significantly based on the manufacturer, procurement agreements, and whether they are provided through donation programs. The prices listed from suppliers may not reflect the actual costs in endemic regions. For instance, Fexinidazole and Melarsoprol are distributed free of charge by the World Health Organization in affected areas.[19][2][6] NECT is also often provided through donations.[20][21]
Experimental Protocols
Detailed, step-by-step experimental protocols for the pivotal clinical trials of these drugs are not always publicly available in their entirety. However, the methodologies are generally described in published studies. Below are summaries of the typical experimental designs for key drugs.
Fexinidazole: Phase II/III Clinical Trial Methodology
A pivotal phase II/III, randomized, open-label, non-inferiority trial was conducted to compare the efficacy and safety of fexinidazole with NECT for the treatment of T. b. gambiense stage 2 HAT.[1][22]
-
Patient Population: Adults and adolescents with confirmed late-stage T. b. gambiense infection.
-
Intervention:
-
Fexinidazole group: Oral fexinidazole administered once daily for 10 days.
-
NECT group: Standard NECT regimen (10 days of oral nifurtimox and 7 days of intravenous eflornithine).
-
-
Primary Outcome: Treatment success, defined as the absence of trypanosomes in body fluids and a white blood cell count in the cerebrospinal fluid of ≤20 cells/µL at 18 months post-treatment.
-
Key Assessments: Clinical examinations, laboratory tests (hematology, biochemistry), and parasitological examinations of blood, lymph node aspirates, and cerebrospinal fluid at baseline, end of treatment, and at regular follow-up intervals.
Melarsoprol: Randomized Clinical Trial Methodology
Randomized trials have been conducted to evaluate shorter and potentially safer regimens of melarsoprol.[9]
-
Patient Population: Patients with second-stage T. b. gambiense or T. b. rhodesiense infection.
-
Intervention:
-
New schedule group: A 10-day course of daily intravenous melarsoprol injections (e.g., 2.2 mg/kg/day).
-
Standard schedule group: A longer, intermittent schedule of melarsoprol injections over approximately 26 days.
-
-
Primary Outcomes: Parasitological cure at the end of treatment, incidence of encephalopathic syndrome, and treatment-related mortality.
-
Key Assessments: Daily clinical monitoring for adverse events, especially neurological signs. Parasitological confirmation of cure through microscopic examination of cerebrospinal fluid.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known or proposed mechanisms of action of key trypanocidal drugs.
Caption: Eflornithine's mechanism of action.
Eflornithine acts as an irreversible inhibitor of ornithine decarboxylase (ODC), a key enzyme in the biosynthesis of polyamines in trypanosomes.[20][21][23][24] Polyamines are essential for cell proliferation and the synthesis of trypanothione, which protects the parasite from oxidative stress. By blocking ODC, eflornithine depletes polyamines, leading to the cessation of parasite replication.[23][24]
Caption: Melarsoprol's mechanism of action.
Melarsoprol is a prodrug that is metabolized to the active form, melarsen oxide.[13] This active metabolite is a trivalent arsenical that covalently binds to sulfhydryl groups in proteins.[7][8] Key targets include pyruvate kinase, disrupting glycolysis and the parasite's energy production, and trypanothione, a critical molecule for maintaining the parasite's redox balance.[7][8][13][25] The formation of an adduct with trypanothione (Mel T) inhibits trypanothione reductase, leading to oxidative stress and parasite death.[13]
Caption: Fexinidazole's mechanism of action.
Fexinidazole is a 5-nitroimidazole prodrug.[26] It is activated within the trypanosome by a parasite-specific nitroreductase, an enzyme absent in mammalian cells.[1][11][27] This activation generates reactive nitrogen species that are cytotoxic, causing damage to the parasite's DNA and proteins, ultimately leading to cell death.[1][16][27]
Caption: Pentamidine uptake by the trypanosome.
The efficacy of pentamidine is dependent on its accumulation within the parasite, which is mediated by several transporters on the trypanosome's surface.[9][28][29] These include the P2 adenosine transporter and aquaglyceroporin 2 (AQP2).[22][28] Once inside the cell, pentamidine is thought to accumulate in the kinetoplast, the network of mitochondrial DNA, interfering with DNA replication and leading to parasite death.[18]
Caption: Suramin's multi-target mechanism of action.
Suramin is a polypharmacological drug, meaning it interacts with multiple targets within the trypanosome.[14][30][31][32] Its precise mechanism of action is not fully elucidated, but it is known to inhibit a variety of enzymes, including those involved in glycolysis and a DNA helicase (RuvBL1) which is implicated in cytokinesis.[14][30][31][32] By disrupting these multiple essential processes, suramin leads to the death of the parasite.
References
- 1. What is the mechanism of Fexinidazole? [synapse.patsnap.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Improved Treatment for Sleeping Sickness Now Available | Doctors Without Borders - USA [doctorswithoutborders.org]
- 4. compliance.bayerweb.com [compliance.bayerweb.com]
- 5. dndi.org [dndi.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What is the mechanism of Melarsoprol? [synapse.patsnap.com]
- 8. Melarsoprol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. Uptake of pentamidine in Trypanosoma brucei brucei is mediated by three distinct transporters: implications for cross-resistance with arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Melarsoprol | Treatment, Trypanosomiasis & Antiprotozoal | Britannica [britannica.com]
- 11. Portico [access.portico.org]
- 12. dndi.org [dndi.org]
- 13. Melarsoprol - Wikipedia [en.wikipedia.org]
- 14. Suramin action in African trypanosomes involves a RuvB-like DNA helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suramin sodium (suramin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 16. drugs.com [drugs.com]
- 17. Eflornithine is a cost-effective alternative to melarsoprol for the treatment of second-stage human West African trypanosomiasis in Caxito, Angola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Drugs of Sleeping Sickness: Their Mechanisms of Action and Resistance, and a Brief History - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Product Candidate — Orbus Therapeutics [orbustherapeutics.com]
- 21. Alpha-Difluoromethylornithine, an Irreversible Inhibitor of Polyamine Biosynthesis, as a Therapeutic Strategy against Hyperproliferative and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The mechanism of action of Eflornithine - The Science Snail [sciencesnail.com]
- 24. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. Fexinidazole - Wikipedia [en.wikipedia.org]
- 27. go.drugbank.com [go.drugbank.com]
- 28. Mechanisms of Arsenical and Diamidine Uptake and Resistance in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. youtube.com [youtube.com]
- 31. What is the mechanism of Suramin Sodium? [synapse.patsnap.com]
- 32. Suramin action in African trypanosomes involves a RuvB-like DNA helicase - PMC [pmc.ncbi.nlm.nih.gov]
Isometamidium Chloride: A Comparative Analysis of Efficacy in Natural versus Experimental Trypanosomiasis Infections
A comprehensive review for researchers and drug development professionals on the efficacy of Isometamidium Chloride in treating animal trypanosomiasis, comparing its performance in naturally occurring infections with data from controlled experimental studies. This guide provides a detailed examination of experimental protocols, quantitative efficacy data, and the drug's mechanism of action to inform future research and application.
This compound (ISM) has long been a cornerstone in the control of animal trypanosomiasis, a significant constraint on livestock productivity in many parts of the world. Its efficacy as both a therapeutic and prophylactic agent has been documented in numerous studies. However, the performance of this trypanocide can vary considerably between the controlled settings of experimental infections and the complex, multifactorial environment of natural field infections. This guide provides a comparative analysis of the efficacy of this compound under these two distinct conditions, supported by experimental data and detailed protocols.
Comparative Efficacy of this compound
The efficacy of this compound is influenced by a variety of factors including the species of trypanosome, the host animal, the drug dosage and administration route, and the presence of drug-resistant strains. The following tables summarize the quantitative data from studies on both naturally and experimentally infected animals.
Efficacy in Naturally Infected Animals
In field conditions, this compound has demonstrated variable but often significant efficacy in controlling trypanosomiasis in cattle. Studies focusing on natural infections provide valuable insights into the drug's performance amidst the challenges of diverse parasite strains, varied host immunity, and inconsistent exposure to vectors.
| Animal Model | Trypanosome Species | Dosage & Route | Key Efficacy Metrics | Citation |
| Cattle | Trypanosoma evansi | 0.5 mg/kg IM | No parasitemia observed on day 3 post-treatment. Gradual restoration of hematological and biochemical parameters by day 14. | [1][2][3] |
| Cattle | T. brucei, T. congolense, T. vivax | Not specified | Mean time to reinfection was significantly longer for treated animals compared to controls. | [4] |
| Cattle (Dairy) | Trypanosoma vivax | 1.0 mg/kg IM (two doses at D0 and D150) | Persistent detection of T. vivax DNA in some animals after treatment, suggesting potential resistance. | [5][6] |
Efficacy in Experimentally Infected Animals
Experimental studies allow for controlled evaluation of drug efficacy against specific trypanosome strains in various animal models. These studies provide crucial data on dose-response relationships, prophylactic periods, and the potential for drug resistance development.
| Animal Model | Trypanosome Species | Dosage & Route | Key Efficacy Metrics | Citation |
| Dogs | T. congolense & T. brucei brucei (single & mixed) | 1 mg/kg IP | Cleared parasitemia within 72 hours post-treatment. No relapse infection recorded over 84 days. | [7][8] |
| Mice | Trypanosoma evansi (Ethiopian strains) | 1 mg/kg (daily for 4 days) | Failed to cure infections with most strains, though cured 4 of 6 mice infected with one specific stock. | [9][10] |
| Mice | Trypanosoma brucei brucei | 0.5 mg/kg | Demonstrated superior efficacy compared to diminazene aceturate brands. | [11] |
| Cattle | Trypanosoma vivax | 1 mg/kg | 100% preventive efficacy for up to 90 days. | [12] |
| Sheep & Cattle | Trypanosoma vivax | Not specified | Highly effective, with protection periods ranging from 118 to 195 days. | [13] |
| Buffalo Calves | Trypanosoma evansi | 0.25, 0.5, 1 mg/kg IV | 0.5 mg/kg IV was found to be the most effective dose. | [14] |
Experimental Protocols
Understanding the methodologies behind the efficacy data is critical for interpretation and replication of research findings. Below are detailed protocols from key studies.
Study on Naturally Infected Cattle (T. evansi)
-
Animal Selection: Ten crossbred cattle naturally suffering from surra, confirmed by microscopic detection of Trypanosoma evansi in blood smears.[1][2][3]
-
Treatment: Affected cattle were treated with this compound injection at a dose of 0.5 mg/kg body weight intramuscularly, along with supportive therapy.[1][2][3]
-
Data Collection: Blood and serum samples were collected on day 0 (pre-treatment) and on days 3, 7, and 14 (post-treatment) for hematological and biochemical analysis.[1][2][3]
-
Efficacy Assessment: Efficacy was assessed by the disappearance of clinical signs and the absence of parasitemia in microscopic examinations on post-treatment observation days.[1][2][3]
Study on Experimentally Infected Dogs (T. congolense & T. b. brucei)
-
Animal Model: Fifteen dogs were randomly allocated into four groups.[7][8]
-
Infection: Group I served as uninfected controls. Groups II and III were infected with 10^6 T. congolense and T. brucei brucei, respectively. Group IV received a mixed infection of both species (5 x 10^5 of each).[7][8]
-
Treatment: Infected groups were treated with 1 mg/kg of this compound intraperitoneally on day 14 post-infection.[7][8]
-
Efficacy Evaluation: Efficacy was evaluated by monitoring parasitemia levels, clinical signs, body weight, rectal temperature, and various hematological and serum biochemical parameters.[7][8] The observation period was 84 days post-infection.[7][8]
Visualizing Experimental Design and Mechanism of Action
To further clarify the processes involved in efficacy testing and the drug's mode of action, the following diagrams are provided.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
The precise mechanism of action of this compound is not fully elucidated, but it is understood to involve the disruption of essential cellular processes in the trypanosome.
Caption: Postulated mechanism of action of this compound in trypanosomes.
Conclusion
The evidence presented indicates that this compound remains a vital tool in the management of animal trypanosomiasis. However, its efficacy is not uniform across different settings. Experimental studies consistently demonstrate high efficacy under controlled conditions, providing a clear picture of the drug's potential. In contrast, studies on naturally infected animals highlight the challenges of field application, including the emergence of drug resistance. The discrepancies in outcomes between these two scenarios underscore the importance of ongoing surveillance for drug resistance and the need for integrated control strategies that combine chemotherapy with vector control and good management practices. For researchers and drug development professionals, this comparative analysis emphasizes the necessity of bridging the gap between laboratory findings and field realities to develop more robust and sustainable solutions for the control of animal trypanosomiasis.
References
- 1. entomoljournal.com [entomoljournal.com]
- 2. entomoljournal.com [entomoljournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. Efficacy of a high dose of this compound treatment in single and mixed experimental infections with T. congolense and T. brucei brucei in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound and homidium chloride fail to cure mice infected with Ethiopian Trypanosoma evansi type A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound and homidium chloride fail to cure mice infected with Ethiopian Trypanosoma evansi type A and B | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics and efficacy of this compound against Trypanosoma vivax in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of isometamidium on infections by Trypanosoma vivax and T. evansi in experimentally-infected animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
A Meta-Analysis of Isometamidium Chloride for the Treatment of African Animal Trypanosomosis in Cattle
A Comparative Guide for Researchers and Drug Development Professionals
African Animal Trypanosomosis (AAT), or Nagana, remains a significant impediment to livestock production across sub-Saharan Africa, leading to substantial economic losses.[1][2] Chemotherapy and chemoprophylaxis are the primary methods for controlling this parasitic disease, with Isometamidium Chloride (ISM) being a cornerstone trypanocidal agent for both treatment and prevention.[3] This guide provides a meta-analytical perspective on the treatment outcomes of ISM in African cattle, comparing its performance with other common trypanocides, namely Diminazene Aceturate (DA) and Homidium salts (Chloride/Bromide - HB). The information is compiled from various studies to offer a comprehensive overview supported by experimental data.
Comparative Efficacy and Resistance of Trypanocidal Drugs
A systematic review and meta-analysis of preclinical and clinical trials has provided valuable insights into the comparative efficacy and the development of resistance among the major trypanocides used in African cattle. The primary drugs in use are this compound (ISM), Diminazene Aceturate (DA), and Homidium Bromide/Chloride (HB).[4][5][6]
Evidence from preclinical studies indicates a hierarchy in the development of resistance, with resistance to HB emerging most readily, followed by ISM, and then DA.[4][5][6] Furthermore, significant cross-resistance between these drugs has been documented, complicating treatment strategies.[4][5][6] Clinical studies have also shown evidence of multi-drug resistance between DA and ISM.[4][5]
| Drug Comparison | Standardized Mean Difference (SMD) / Risk Ratio (RR) | 95% Confidence Interval (CI) | Interpretation |
| Preclinical Cross-Resistance | |||
| Diminazene Aceturate vs. This compound | SMD = 0.15 | -0.54 to 0.83 | Indicates cross-resistance.[4][5][6] |
| Diminazene Aceturate vs. Homidium Bromide | SMD = 0.96 | 0.47 to 1.45 | Indicates cross-resistance.[4][5][6] |
| Homidium Bromide vs. This compound | SMD = -0.41 | -0.96 to 0.14 | Indicates cross-resistance.[4][5][6] |
| Clinical Multi-Drug Resistance | |||
| Diminazene Aceturate and this compound | RR = 1.01 | 0.71 to 1.43 | Evidence of multi-drug resistance.[4][5] |
Table 1: Meta-analysis of Trypanocide Cross-Resistance and Multi-Drug Resistance.
Prophylactic Efficacy of this compound
This compound is widely used for its prophylactic properties against trypanosomiasis in cattle.[3][7] Field trials have demonstrated its ability to protect cattle from infection for a variable duration, depending on the drug formulation and the intensity of tsetse fly challenge.
In a comparative field trial in Mali, a sustained-release device (SRD) containing ISM was significantly more effective in preventing trypanosomiasis compared to the standard intramuscular injection.[8] Over an 8-month period under high tsetse challenge, the cumulative infection rate in cattle with the SRD implant was substantially lower than in those receiving the intramuscular injection and the untreated control group.[8]
| Treatment Group | Cumulative Infection Rate (8 Months) | Hazard Ratio (vs. Control) |
| This compound (Sustained-Release Device) | 27.7%[8] | 0.24[8] |
| This compound (Intramuscular Injection) | 58.5%[8] | 0.54[8] |
| Untreated Control | 77.4%[8] | - |
Table 2: Prophylactic Efficacy of Different this compound Formulations.
Another study in Kenya directly compared the prophylactic duration of ISM and HB at a dose of 1 mg/kg bodyweight. The mean interval between treatments was significantly longer for the ISM group, indicating a longer period of protection.[9]
| Drug | Mean Interval Between Retreatment (weeks) |
| This compound | 7.5 ± 1.9[9] |
| Homidium Bromide | 4.6 ± 2.1[9] |
Table 3: Comparative Prophylactic Duration of this compound and Homidium Bromide.
Standard Experimental Protocols
The evaluation of trypanocidal drug efficacy in cattle typically follows a structured field trial protocol. Below is a generalized methodology synthesized from multiple studies.
1. Study Area and Animal Selection:
-
Site Selection: The study is conducted in an area endemic for African Animal Trypanosomosis with a known tsetse fly population.[8]
-
Animal Selection: Healthy cattle of a specific breed (e.g., N'Dama, Zebu) and age range are selected.[8][9] Animals are screened for existing trypanosome infections using parasitological techniques.
2. Pre-treatment and Group Allocation:
-
Sanative Treatment: All selected animals are initially treated with a curative dose of a trypanocide, typically Diminazene Aceturate (e.g., 3.5 mg/kg body weight), to clear any pre-existing infections.[7][8]
-
Randomization: After the sanative treatment, animals are randomly allocated to different treatment groups (e.g., ISM, DA, HB, or control).[8]
3. Drug Administration:
-
Dosage: Drugs are administered at standard recommended dosages. For ISM, this is often 0.5 mg/kg or 1.0 mg/kg body weight, administered via deep intramuscular injection.[5][10][11] For DA, a common curative dose is 3.5 mg/kg.[5]
-
Route of Administration: The intramuscular route is most common for ISM and DA.[5]
4. Monitoring and Data Collection:
-
Follow-up Period: Animals are monitored for a defined period, typically ranging from several months to a year.[8][9][12]
-
Parasitological Diagnosis: Blood samples are collected at regular intervals (e.g., monthly) and examined for the presence of trypanosomes.[8] Common diagnostic methods include the buffy coat technique, microscopic examination of stained blood smears, and more sensitive molecular methods like ITS-PCR.[7][8][13]
-
Clinical and Hematological Parameters: Animal health is monitored through clinical examinations and measurement of hematological parameters such as Packed Cell Volume (PCV) to assess anemia.[10][13][14]
5. Data Analysis:
-
Incidence Rate: The primary outcome is often the incidence of new trypanosome infections in each group over time.
-
Statistical Analysis: Statistical methods such as survival analysis are used to compare the time to infection between different treatment groups.[8]
Caption: Generalized workflow for a field trial evaluating trypanocidal drug efficacy in cattle.
Mechanisms of Action and Resistance
The effectiveness of trypanocidal drugs is increasingly threatened by the emergence of drug-resistant parasite strains.[1] Understanding the mechanisms of action and resistance is crucial for developing strategies to mitigate this issue.
Isometamidium is a phenanthridinium compound that is thought to exert its trypanocidal effect by interfering with the kinetoplast DNA of the parasite.[1] Resistance to ISM is often associated with reduced drug accumulation within the trypanosome.[15] This can be due to mutations in genes encoding for transporters, such as the TbAT1/P2 transporter, which affects drug uptake.[4][5] The development of full ISM resistance appears to be enhanced in hosts with compromised immune systems.[15]
The "sanative pair" strategy, which involves alternating the use of ISM (a phenanthridine) and DA (a diamidine), has been proposed to slow the development of resistance.[1][16] This approach is based on the different mechanisms of action and resistance pathways of the two drug classes.
Caption: Conceptual pathway of this compound action and the development of resistance.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Programme for the control of African animal trypanosomiasis and related development [fao.org]
- 3. woah.org [woah.org]
- 4. researchgate.net [researchgate.net]
- 5. African animal trypanocide resistance: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | African animal trypanocide resistance: A systematic review and meta-analysis [frontiersin.org]
- 7. An evaluation of African animal trypanosomiasis control strategies in remote communities of Eastern Zambia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Field Evaluation of the Prophylactic Effect of an Isometamidium Sustained-Release Device against Trypanosomiasis in Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of this compound and homidium bromide as prophylactic drugs for trypanosomiasis in cattle at Nguruman, Kenya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Protective efficacy of this compound and diminazene aceturate against natural Trypanosoma brucei, Trypanosoma congolense and Trypanosoma vivax infections in cattle under a suppressed tsetse population in Uganda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. entomoljournal.com [entomoljournal.com]
- 14. African animal trypanosomosis (nagana) in northern KwaZulu-Natal, South Africa: Strategic treatment of cattle on a farm in endemic area [scielo.org.za]
- 15. Genomic analysis of this compound resistance in Trypanosoma congolense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.ed.ac.uk [research.ed.ac.uk]
Safety Operating Guide
Proper Disposal of Isometamidium Chloride: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Management of Isometamidium Chloride Waste
This compound, a trypanocidal agent, requires careful handling and disposal to ensure personnel safety and environmental protection. While some safety data sheets (SDS) state it is not considered a hazardous chemical under OSHA's Hazard Communication Standard, others classify it as toxic if swallowed.[1][2] Therefore, it is imperative to treat this compound waste with caution and adhere to all applicable regulations. This guide provides a procedural, step-by-step approach to its proper disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses with side shields or goggles, protective gloves, and a lab coat or protective clothing.[1] Handle the chemical in a well-ventilated area to avoid inhalation of dust.[1][2] In case of accidental spills, specific cleanup procedures must be followed to minimize exposure and environmental contamination.
**Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous material disposal company.[2] This ensures that the waste is managed in compliance with all federal, regional, and local regulations.[1]
1. Waste Segregation and Collection:
-
Solid Waste: Collect expired, unused, or contaminated this compound powder in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (gloves, etc.), weighing papers, or contaminated labware, should be considered hazardous waste. Place these items in a designated, sealed waste container.
-
Solutions: Aqueous solutions of this compound should be collected in a labeled, sealed container. Do not dispose of these solutions down the drain.[3]
-
Empty Containers: Do not reuse empty containers.[1] They should be triple-rinsed (if appropriate for the container type) with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers should then be disposed of in accordance with institutional and local guidelines, which may include recycling or disposal as regular waste. If not otherwise specified, dispose of them as unused product.
2. Storage of Waste:
-
Store all waste containers in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[1]
-
The storage area should be cool, dry, and well-ventilated.
-
Ensure all waste containers are clearly labeled with the contents ("this compound Waste") and the appropriate hazard warnings.
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS office with an accurate inventory of the waste, including the chemical name, quantity, and any other relevant information.
-
Follow all institutional procedures for the packaging and labeling of the waste for transport.
4. Spill Management: In the event of a spill of this compound powder:
-
Ensure the area is well-ventilated.[1]
-
Wearing appropriate PPE, cover the spill with a plastic sheet or tarp to minimize the spread of dust.[1]
-
Carefully sweep or vacuum the spilled material and place it in a sealed container for disposal.[4] Avoid actions that create dust.[1]
-
Thoroughly clean the contaminated surface.[1]
-
Avoid discharging spilled material into drains or water courses.[2]
Summary of Key Disposal and Safety Information
| Parameter | Guideline | Citations |
| Primary Disposal Method | Engage a licensed hazardous material disposal company. | [2] |
| Alternative Disposal | Incineration in a facility with an afterburner and scrubber may be an option. | [2] |
| Waste Classification | May be classified as "Toxic Solid, Organic, N.O.S." (UN 2811). | [3] |
| Contaminated Packaging | Do not reuse. Dispose of as unused product or take to an approved waste handling site. | [1] |
| Environmental Precautions | Avoid release to the environment, drains, water courses, or soil. May have long-lasting harmful effects on aquatic life. | [1][2][4] |
| Personal Protective Equipment | Wear safety glasses/goggles, protective gloves, and protective clothing. | [1] |
| Spill Cleanup | Cover to prevent dust, then mechanically collect into a suitable container for disposal. | [1][4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste materials.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Isometamidium Chloride
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Isometamidium Chloride, a phenanthridine aromatic amidine. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. This includes protection for the eyes, face, skin, and respiratory system.
| PPE Category | Required Equipment | Specifications and Recommendations |
| Eye and Face Protection | Safety glasses with side shields or goggles. A faceshield is recommended when there is a potential for direct contact with dusts, mists, or aerosols. | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin and Body Protection | Chemical-resistant gloves (consider double gloving), laboratory coat, and additional protective garments such as sleevelets, an apron, or a disposable suit to avoid exposed skin. | Gloves must be inspected prior to use.[1] Fire/flame resistant and impervious clothing is recommended.[1] |
| Respiratory Protection | NIOSH/MSHA approved respirators should be worn when dust, mists, or aerosols are present, or when airborne concentrations are above recommended limits or unknown. | A positive pressure air-supplied respirator is recommended for situations with potential for uncontrolled release or unknown exposure levels.[2] |
Emergency Procedures
In the event of accidental exposure to this compound, immediate action is crucial. The following table outlines the appropriate first aid measures.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.[1] Seek medical attention if symptoms occur.[2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses, if present and easy to do so.[3] Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Rinse mouth with water.[1] Do NOT induce vomiting.[1][2] Never give anything by mouth to an unconscious person.[1] Call a physician or poison control center immediately.[1][2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from preparation to disposal, minimizes the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a laboratory fume hood or other form of local exhaust ventilation.[1]
-
Ensure that a safety shower and eyewash station are readily accessible.[3]
-
Minimize dust generation and accumulation.[2]
2. Handling the Compound:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Wash hands thoroughly after handling.[2]
3. Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[1]
-
Store at refrigerated temperatures, around -20°C, and protect from moisture.[5]
4. Accidental Spills:
-
Evacuate the area and ensure adequate ventilation.[2]
-
Wear appropriate PPE, including respiratory protection.
-
For powder spills, cover with a plastic sheet or tarp to minimize dust.[5]
-
Mechanically take up the spill and place it in appropriate containers for disposal.[5]
-
Clean the contaminated surface thoroughly.[5]
-
Prevent the spill from entering drains, water courses, or the ground.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste from Residues: Dispose of in accordance with local, regional, and national regulations.[2][5] This should be done through a licensed hazardous material disposal company.[1] Do not dispose of waste into the sewer system.[2]
-
Contaminated Packaging: Empty containers should be taken to an approved waste handling site for recycling or disposal.[2] If not specified otherwise, dispose of as unused product.[2]
Workflow for Safe Handling and Disposal of this compound
Caption: A workflow diagram illustrating the key stages for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
